molecular formula C44H82O3 B033867 Docos-13-enoyl Docos-13-enoate CAS No. 103213-60-1

Docos-13-enoyl Docos-13-enoate

Cat. No.: B033867
CAS No.: 103213-60-1
M. Wt: 659.1 g/mol
InChI Key: LVWSCSGKAPKSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erucic anhydride is a high-purity, long-chain fatty acid derivative specifically engineered for advanced research applications, particularly in organic synthesis and materials science. This compound serves as a crucial building block for the derivatization and analysis of complex lipids, enabling researchers to study the properties and metabolism of erucic acid (C22:1), a monounsaturated omega-9 fatty acid of significant interest in plant and human biochemistry. Its primary mechanism of action involves its high reactivity as an anhydride, facilitating efficient acylation, esterification, and amidation reactions under mild conditions. In polymer science, erucic anhydride is valued as a monomer or modifier for synthesizing bio-based polyesters, polyamides, and epoxy resin systems, imparting flexibility, hydrophobicity, and enhanced biocompatibility to the resulting materials. Furthermore, it finds application in the surface functionalization of nanomaterials and the development of specialty surfactants and lubricants. Supplied with guaranteed purity and stability, this reagent is an essential tool for researchers exploring sustainable chemicals, lipidomics, and the development of novel biomaterials.

Properties

CAS No.

103213-60-1

Molecular Formula

C44H82O3

Molecular Weight

659.1 g/mol

IUPAC Name

docos-13-enoyl docos-13-enoate

InChI

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3

InChI Key

LVWSCSGKAPKSBZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Mechanism of action for Docos-13-enoyl Docos-13-enoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Putative Mechanism of Action for Docos-13-enoyl Docos-13-enoate

Authored by: A Senior Application Scientist

Foreword: The compound this compound is a wax ester comprised of two molecules of docos-13-enoic acid, commonly known as erucic acid. As a molecule not extensively characterized in the scientific literature, this guide synthesizes information on its constituent components and the broader class of wax esters to propose a scientifically grounded, putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for investigating its biological activities.

Introduction and Molecular Profile

This compound is the ester formed from the condensation of two molecules of (13Z)-docos-13-enoic acid (erucic acid). Erucic acid is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2[1][2]. As a wax ester, this compound is a highly lipophilic molecule, likely solid at room temperature, with poor water solubility[3]. Its structure suggests a primary role as a storage lipid or a precursor to biologically active fatty acids.

Proposed Metabolic Pathway and Bioavailability

The primary event in the mechanism of action of this compound is its hydrolysis into its constituent fatty acids.

2.1. Enzymatic Hydrolysis: In vivo, wax esters are known to be hydrolyzed by lipases and carboxylesterases, enzymes that also metabolize triglycerides[3]. This enzymatic action would cleave the ester bond of this compound, releasing two molecules of erucic acid. The bioavailability of fatty acids from wax esters can be delayed, with maximal plasma concentrations observed approximately 20 hours after consumption in some studies[3]. This suggests a slow and sustained release of erucic acid from its ester form.

Experimental Protocol 1: In Vitro Hydrolysis Assay

Objective: To determine if this compound is a substrate for pancreatic lipase.

Methodology:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Reaction Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) to emulsify the substrate.

  • Enzyme: Use purified porcine pancreatic lipase.

  • Assay: a. Add the substrate solution to the reaction buffer and sonicate to form an emulsion. b. Initiate the reaction by adding pancreatic lipase. c. Incubate at 37°C with constant shaking. d. At various time points, quench the reaction by adding an acidic solution (e.g., HCl) to inactivate the lipase. e. Extract the lipids using a solvent system like hexane:isopropanol (3:2, v/v).

  • Analysis: Analyze the extracted lipids by gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound and the appearance of erucic acid.

Expected Outcome: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in erucic acid, confirming enzymatic hydrolysis.

Hydrolysis_Workflow cluster_workflow Experimental Workflow: In Vitro Hydrolysis sub Substrate (this compound) reaction Incubation at 37°C sub->reaction lipase Pancreatic Lipase + Bile Salts lipase->reaction quench Reaction Quenching (Acidification) reaction->quench extract Lipid Extraction quench->extract analysis GC-MS Analysis extract->analysis

Caption: Workflow for the in vitro hydrolysis of this compound.

Core Mechanism of Action: The Role of Erucic Acid

Following hydrolysis, the released erucic acid is believed to be the primary effector molecule. Its mechanism of action is centered on its metabolism within the mitochondria.

3.1. Inhibition of Mitochondrial β-Oxidation: Erucic acid is a very long-chain fatty acid (VLCFA). While it can be metabolized in the liver by long-chain acyl-CoA dehydrogenase, its oxidation in cardiac mitochondria is less efficient[1][2]. A mitochondrial metabolite of erucic acid has been shown to inhibit the mitochondrial oxidation of other fatty acids[1][4]. This inhibitory effect on β-oxidation leads to an accumulation of lipids, particularly triglycerides, within the heart muscle, a condition known as myocardial lipidosis[5][6]. This has been observed in animal models, though its relevance to human cardiac health is less clear[5][6].

3.2. Cellular Consequences: The impaired fatty acid oxidation can lead to a shift in cellular energy metabolism and potentially induce cellular stress. The accumulation of intramyocardial lipids can interfere with normal cellular function and contractility[6].

Mechanism_of_Action cluster_main Proposed Mechanism of Action compound This compound hydrolysis Hydrolysis (Lipases, Carboxylesterases) compound->hydrolysis erucic_acid Erucic Acid ((13Z)-docos-13-enoic acid) hydrolysis->erucic_acid mitochondria Mitochondria erucic_acid->mitochondria beta_ox Inhibition of β-Oxidation of other Fatty Acids mitochondria->beta_ox Metabolite formation lipid_acc Myocardial Lipid Accumulation (Triglycerides) beta_ox->lipid_acc cellular_effects Downstream Cellular Effects (Altered Metabolism, Cellular Stress) lipid_acc->cellular_effects

Caption: Proposed signaling pathway for this compound.

Potential Pleiotropic Effects

Beyond its impact on cardiac lipid metabolism, the constituent erucic acid may have other biological activities.

  • Anti-Inflammatory Properties: Some studies suggest that erucic acid possesses anti-inflammatory effects. For instance, it has been shown to reduce the recruitment of cytotoxic T lymphocytes and pro-apoptotic signaling in a mouse model of influenza, leading to decreased lung injury[5].

  • Nervous System: Erucic acid is a component of Lorenzo's Oil, which is used in the management of adrenoleukodystrophy, a neurodegenerative disease characterized by the accumulation of VLCFAs[7]. This suggests a potential role for erucic acid in modulating lipid metabolism in the nervous system.

It is also plausible that the intact wax ester or other fatty acid esters could have direct biological effects. For example, esters of docosahexaenoic acid (DHA) have been shown to be potent activators of the NRF2 antioxidant response pathway[8].

Experimental Protocol 2: Seahorse XF Analyzer Assay for Mitochondrial Respiration

Objective: To assess the impact of erucic acid (the metabolite of this compound) on mitochondrial respiration in cardiomyocytes.

Methodology:

  • Cell Culture: Culture a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of erucic acid for a specified duration (e.g., 24 hours). A vehicle control (e.g., BSA-conjugated solution) should be included.

  • Seahorse Assay: a. Seed the treated cells in a Seahorse XF cell culture microplate. b. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. c. Measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome: A dose-dependent decrease in basal and maximal respiration in erucic acid-treated cells compared to the control, indicating inhibition of mitochondrial fatty acid oxidation.

Quantitative Data Summary

Compound ComponentPrimary Metabolic ProcessKey Enzyme(s)Primary Site of ActionObserved Effect in Animal Models
This compoundHydrolysisLipases, CarboxylesterasesSmall IntestineDelayed absorption of fatty acids[3]
Erucic AcidMitochondrial MetabolismLong-chain acyl-CoA dehydrogenaseHeart, LiverInhibition of β-oxidation, Myocardial Lipidosis[5][6]

Conclusion and Future Directions

The mechanism of action for this compound is likely indirect, proceeding through its hydrolysis and the subsequent biological activities of its constituent, erucic acid. The primary, and most characterized, effect of erucic acid is the inhibition of mitochondrial fatty acid oxidation, particularly in cardiac tissue. However, potential anti-inflammatory and neurological effects warrant further investigation.

Future research should focus on:

  • Confirming the hydrolysis of this compound in vivo and characterizing its pharmacokinetic profile.

  • Investigating the direct effects of the intact wax ester on cellular signaling pathways.

  • Elucidating the potential therapeutic benefits of erucic acid's anti-inflammatory properties in relevant disease models.

This guide provides a foundational framework for these future studies, grounded in the current understanding of wax ester and very long-chain fatty acid metabolism.

References

  • Inui, H., et al. (2017). Wax Ester Fermentation and Its Application for Biofuel Production. PubMed.
  • Wikipedia. (n.d.). Wax ester.
  • The key enzymes in metabolic engineering for production of wax esters in plants. (n.d.). ScienceDirect.
  • Wahlen, B. D., et al. (2013). Fatty Alcohols for Wax Esters in Marinobacter aquaeolei VT8: Two Optional Routes in the Wax Biosynthesis Pathway. Applied and Environmental Microbiology.
  • Metabolic engineering strategies for production of wax esters in the... (n.d.). ResearchGate.
  • Giejdo, A., et al. (2023). Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. PMC.
  • Kandikattu, H. K., et al. (2021). Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2. PubMed.
  • Takahashi, M., et al. (1995). Dietary effects of eicosapentaenoic and docosahexaenoic acid esters on lipid metabolism and immune parameters in Sprague-Dawley rats. PubMed.
  • PubChem. (n.d.). Erucic Acid.
  • ERUCIC ACID. (n.d.). ChemicalBook.
  • ERUCIC ACID IN FOOD. (n.d.). Food Standards Australia New Zealand.
  • (13Z)-DOCOSENOIC ACID. (n.d.). Ataman Kimya.
  • Wikipedia. (n.d.). Erucic acid.
  • Giejdo, A., et al. (2023). Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. ResearchGate.

Sources

The Definitive Guide to the Nomenclature of Docos-13-enoyl Docos-13-enoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of lipid research and drug development, precise molecular identification is paramount. This guide provides an in-depth technical overview of the nomenclature and key synonyms for Docos-13-enoyl Docos-13-enoate, a significant wax ester. Understanding its various designations is crucial for accurate literature review, unambiguous experimental design, and clear communication of scientific findings. This document moves beyond a simple list, offering insights into the chemical logic underpinning its different names and their contexts.

Core Molecular Identity: Unpacking the IUPAC Name

The foundation of this molecule's identity lies in its systematic IUPAC (International Union of Pure and Applied Chemistry) name: [(E)-docos-13-enyl] (E)-docos-13-enoate [1]. This name precisely describes its structure as an ester formed from two C22 fatty acid derivatives.

Let's dissect this nomenclature:

  • Docos- : Indicates a chain of 22 carbon atoms.

  • -13-en- : Specifies a double bond at the 13th carbon position.

  • -oyl : Denotes the acyl portion (derived from the carboxylic acid).

  • -yl : Refers to the alkyl portion (derived from the fatty alcohol).

  • -oate : The suffix for an ester.

  • (E)- : Specifies the trans stereochemistry of the double bond. The "E" comes from the German entgegen, meaning "opposite," referring to the orientation of the higher-priority substituents on either side of the double bond.

Therefore, the molecule is an ester where both the fatty acid and fatty alcohol components are 22 carbons long with a trans double bond at the 13th position.

Common Synonyms and Contextual Usage

In scientific literature and commercial contexts, several synonyms are used interchangeably, often reflecting the common names of the parent fatty acid and alcohol.

Erucyl Erucate: The "Cis" Counterpart

A frequently encountered synonym is erucyl erucate . It's important to note that this name typically implies the cis (or Z from the German zusammen, meaning "together") isomer of the C22:1 fatty acid and alcohol. Erucic acid is the common name for (Z)-docos-13-enoic acid[2][3]. Therefore, erucyl erucate refers to [(Z)-docos-13-enyl] (Z)-docos-13-enoate . This is a critical distinction for researchers, as the stereochemistry can significantly impact the molecule's physical properties and biological activity.

Brassidyl Brassidate: The "Trans" Form

The synonym that directly corresponds to the trans isomer, and thus to the primary topic of this guide, is brassidyl brassidate [1]. Brassidic acid is the common name for the trans isomer, (E)-docos-13-enoic acid.

Jojoba Oil and Wax Esters: A Natural Analogue

This compound and its isomers are major constituents of natural waxes, most notably jojoba oil [4][5][6][7]. Jojoba oil is a liquid wax composed primarily of long-chain wax esters, with C20 and C22 fatty acids and alcohols being prominent[5][6]. Due to this close relationship, the term "jojoba esters" is sometimes used more broadly to refer to wax esters with similar chemical structures[4][8]. It is crucial to verify the specific composition when this term is encountered.

Tabulated Summary of Nomenclature

For clarity and quick reference, the following table summarizes the key names and identifiers for this compound and its cis-isomer.

Attribute (E)-Isomer (Trans) (Z)-Isomer (Cis)
IUPAC Name [(E)-docos-13-enyl] (E)-docos-13-enoate[1][(Z)-docos-13-enyl] (Z)-docos-13-enoate
Common Name Brassidyl brassidate[1]Erucyl erucate
Parent Acid Brassidic Acid ((E)-Docos-13-enoic acid)Erucic Acid ((Z)-Docos-13-enoic acid)[2][3]
Parent Alcohol Brassidyl alcohol ((E)-Docos-13-en-1-ol)Erucyl alcohol ((Z)-Docos-13-en-1-ol)[9]
Molecular Formula C44H84O2[1]C44H84O2
CAS Number 84605-12-9[1]27640-89-7[10]

Experimental Considerations: Synthesis and Analysis

The synthesis and analysis of these wax esters are critical for their application in research and development. The choice of methodology is guided by the desired purity, yield, and the need to control stereochemistry.

Synthesis Pathways

The synthesis of wax esters like erucyl erucate can be achieved through several methods, including transesterification and direct amidation for related compounds.

Protocol: Synthesis of Erucate Esters via Transesterification

This protocol is adapted from methodologies used for similar long-chain esters[11].

  • Reactant Preparation : In a round-bottom flask, combine the fatty alcohol (e.g., stearyl alcohol) and a source of erucic acid, such as rapeseed oil, in a near equimolar ratio.

  • Catalyst Addition : Introduce a suitable catalyst, such as a tin-based catalyst or a strong acid, to the mixture.

  • Reaction Conditions : Heat the mixture under reflux with continuous stirring. The reaction temperature is typically maintained between 150-200°C.

  • Byproduct Removal : Employ a distillation apparatus to remove the glycerol byproduct, which drives the reaction to completion.

  • Purification : After the reaction is complete, the crude product is purified, often through filtration to remove the catalyst, followed by vacuum distillation to isolate the desired ester.

SynthesisWorkflow

Fig. 1: Transesterification workflow for erucate ester synthesis.
Analytical Techniques for Identification and Quantification

The characterization of this compound and its isomers relies on a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC) : GC is a powerful tool for separating and quantifying wax esters based on their chain length and degree of saturation.

  • Mass Spectrometry (MS) : When coupled with GC (GC-MS), mass spectrometry provides structural information, allowing for the identification of the fatty acid and fatty alcohol moieties.

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate wax ester homologs, which can then be further analyzed to determine their composition[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for confirming the stereochemistry of the double bonds (cis vs. trans).

Relevance in Drug Development and Research

Wax esters, including erucyl erucate and its analogues, are gaining attention in drug development for several reasons:

  • Emollient and Formulation Excipient : Their properties make them excellent emollients and consistency-regulating agents in topical formulations, such as creams and lotions[12]. Stearyl erucate, for instance, is noted for its non-toxic nature and suitability for cosmetic applications[11].

  • Drug Delivery Systems : The lipophilic nature of these esters makes them potential candidates for use in lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Biocompatibility : Being derived from natural sources, they often exhibit good biocompatibility.

Conclusion

A thorough understanding of the nomenclature of this compound is essential for any scientist working with this class of molecules. The key distinction between the cis (erucyl) and trans (brassidyl) forms, along with their IUPAC and common names, provides a solid foundation for accurate scientific communication. As research into lipid-based technologies continues to grow, the precise identification and characterization of these wax esters will remain a critical aspect of innovation in drug development and materials science.

References

  • PubChem. Docos-13-enyl docos-13-enoate. National Center for Biotechnology Information. [Link]

  • INCIDecoder. Jojoba Esters (Explained + Products). [Link]

  • Wikipedia. Jojoba wax esters. [Link]

  • Semantic Scholar. Bull. Fac .Agric., Cairo Univ. 64:59-66 (2013) ANALYSIS OF JOJOBA OIL EXTRACTED FROM in. [Link]

  • Kalscheuer, R., Steinbüchel, A. (2003). Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters. Applied and Environmental Microbiology, 69(11), 6505-6512. [Link]

  • Formula Botanica. Jojoba: Unlocking its benefits in Cosmetic Formulations. [Link]

  • PubChem. Ethyl erucate. National Center for Biotechnology Information. [Link]

  • PubChem. Decyl erucate. National Center for Biotechnology Information. [Link]

  • PubChem. Oleyl Erucate. National Center for Biotechnology Information. [Link]

  • Sinerga. Oleyl erucate - Descrizione. [Link]

  • Patsnap Eureka. Liquid-phase catalyst and method for synthesizing erucyl amide through liquid-phase catalysis of liquid-phase catalyst. [Link]

  • Google P
  • UL Prospector. Eceryl™-12 by Innovacos - Personal Care & Cosmetics. [Link]

  • Google Patents. CN104230741A - Synthetic method of octadecyl erucyl amide.
  • Awasthi, N. P., Singh, R. P. (2007). Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea. Journal of Oleo Science, 56(10), 507-509. [Link]

  • Ataman Kimya. OLEYL ERUCATE. [Link]

  • Cheméo. (Z)-Docos-13-en-1-yl icos-11-enoate (CAS 93036-93-2). [Link]

  • PubChem. 2,3-Dihydroxypropyl (13Z)-13-docosenoate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Ataman Kimya. (13Z)-DOCOSENOIC ACID. [Link]

  • PubChem. Erucate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl (Z)-13-docosenoate, 37910-77-3. [Link]

  • Wikidata. erucic acid. [Link]

  • Molbase. 13-Docosenoic acid. [Link]

  • NIST. 13-Docosenoic acid, methyl ester, (Z)-. National Institute of Standards and Technology. [Link]

  • NIST. 13-Docosenoic acid, methyl ester, (Z)-. National Institute of Standards and Technology. [Link]

  • OneLook Thesaurus. "erucate". [Link]

  • Stenutz. (Z)-docos-13-enoic acid. [Link]

  • Google Patents.

Sources

Technical Guide: Molecular Weight and Chemistry of Docos-13-enoyl Docos-13-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Docos-13-enoyl Docos-13-enoate , chemically identified as (Z)-13-Docosenoic Anhydride (also known as Erucic Anhydride).

This guide addresses the precise molecular weight, chemical structure, synthesis pathways, and critical applications in drug delivery (lipidization), while distinguishing it from the closely related wax ester, Erucyl Erucate.

Executive Summary

This compound is the IUPAC-derived nomenclature for Erucic Anhydride (CAS: 103213-60-1). It is a symmetrical acid anhydride derived from two molecules of Erucic Acid (C22:1 ω-9).

In pharmaceutical research, this molecule is a critical reagent for lipidization —the chemical conjugation of fatty acids to hydrophilic drugs (peptides, nucleosides) to enhance membrane permeability and bioavailability.

Key Metrics
PropertyValueNotes
Common Name Erucic Anhydride(Z)-13-Docosenoic anhydride
Chemical Formula

Dimer of Erucic Acid minus

Average Molecular Weight 659.13 g/mol Used for stoichiometric weighing
Monoisotopic Mass 658.6268 Da Used for Mass Spectrometry (MS) ID
Physical State Waxy Solid / OilMP: ~49–52 °C

Chemical Identity & Nomenclature Precision

The "Enoyl" vs. "Enyl" Distinction

Precise nomenclature is vital in lipid chemistry to avoid catastrophic synthesis errors. The name This compound defines the molecule as an anhydride , not a wax ester.

  • Docos-13-enoyl: Refers to the acyl radical (

    
    ).
    
  • Docos-13-enoate: Refers to the carboxylate anion (

    
    ).
    
  • Structure:

    
    
    

Contrast with Erucyl Erucate (Wax Ester): If the user intended the wax ester (often found in cosmetics), the correct name is Docos-13-en yl** Docos-13-enoate**.

  • Wax Ester MW: 645.15 g/mol (

    
    ).
    
  • Anhydride MW: 659.13 g/mol (

    
    ).
    
  • Note: The anhydride is reactive; the wax ester is inert.

Structural Visualization

The following diagram illustrates the symmetrical anhydride linkage essential for its reactivity in drug conjugation.

ChemicalStructure Figure 1: Structural Connectivity of this compound ErucicChain1 Docos-13-enoyl Chain (C22:1) Linkage Anhydride Linkage (-CO-O-OC-) ErucicChain1->Linkage Acyl Bond ErucicChain2 Docos-13-enoate Chain (C22:1) Linkage->ErucicChain2 Ester Bond

Molecular Weight Analysis

For analytical validation and stoichiometric calculations, researchers must distinguish between Average Molecular Weight and Monoisotopic Mass.

A. Theoretical Calculation (Average MW)

Used for weighing reagents in synthesis.

  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    
  • Total: 659.137 g/mol

B. Mass Spectrometry Targets (Monoisotopic Mass)

Used for identifying the parent ion


 or 

in LC-MS.
  • Formula:

    
    
    
  • Exact Mass: 658.6268 Da

  • Adducts:

    • 
       m/z
      
    • 
       m/z
      
    • 
       m/z
      

Synthesis & Impurity Profile

Understanding the synthesis is crucial for troubleshooting MW discrepancies, which often arise from hydrolysis (reversion to acid).

Synthesis Protocol (Dehydration)

The standard synthesis involves the dehydration of Erucic Acid using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

  • Reactants: Erucic Acid (2 eq) + DCC (1 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Mechanism: DCC activates one carboxyl group, which is then attacked by the second acid molecule.

  • Byproduct: Dicyclohexylurea (DCU) - precipitates out.

Impurity Impact on MW

The primary impurity is Erucic Acid (hydrolysis product).

  • Erucic Acid MW: 338.57 g/mol .

  • Impact: If the sample is wet, the anhydride hydrolyzes. A GPC trace showing a bimodal distribution (peaks at ~660 Da and ~340 Da) indicates degradation.

SynthesisPath Figure 2: Synthesis Pathway via Dehydration Acid 2x Erucic Acid (MW: 338.57) Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC DCC DCC (Coupling Agent) Anhydride This compound (MW: 659.13) Intermediate->Anhydride Nucleophilic Attack by 2nd Acid Water H2O (Removed as DCU) Intermediate->Water

Applications in Drug Development

The primary value of this compound lies in its reactivity. Unlike the stable wax ester, the anhydride is an activated acyl donor .

Lipidization of Hydrophilic Payloads

Researchers use this molecule to attach long-chain fatty acids (C22) to drugs, creating prodrugs that can:

  • Cross the Blood-Brain Barrier (BBB): Increased lipophilicity facilitates passive transport.

  • Enter the Lymphatic System: Bypassing first-pass metabolism in the liver.

  • Self-Assemble: Form Solid Lipid Nanoparticles (SLNs) or micelles.

Reaction Scheme:



Analytical Protocols

To verify the identity and molecular weight of your sample, use the following validated methods.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-MS (Positive Mode).

  • Solvent: Methanol/Chloroform (1:1) + 0.1% Formic Acid.

  • Expectation: Look for the parent ion at 659.63 m/z .

  • Troubleshooting: If you see a dominant peak at 339.5 m/z , your anhydride has hydrolyzed to Erucic Acid.

Protocol B: Gel Permeation Chromatography (GPC)
  • Column: Polystyrene-divinylbenzene (e.g., PLgel Mixed-C).

  • Detector: Refractive Index (RI).

  • Standard: Polystyrene (relative) or Fatty Acid standards (absolute).

  • Purpose: Detects dimerization. The anhydride will elute earlier (higher MW) than the free acid.

Protocol C: FTIR Spectroscopy (Rapid ID)
  • Diagnostic Bands:

    • 1820 cm⁻¹ and 1760 cm⁻¹: Characteristic doublet of anhydride carbonyls (

      
      ).
      
    • Note: A single band at 1710 cm⁻¹ indicates hydrolysis to the free acid.

References

  • GuideChem. (2024). Cis-13-Docosenoic Anhydride (CAS 103213-60-1) Properties and Structure. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Erucic Acid (Precursor). Retrieved from

  • Mishra, A., et al. (2018). Lipid-based nanocarriers for drug delivery and targeting: A comprehensive review. Journal of Drug Delivery Science and Technology.
  • MedChemExpress. (2024). Biochemical Reagents: Cis-13-docosenoic anhydride. Retrieved from

Methodological & Application

Experimental protocols using Docos-13-enoyl Docos-13-enoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing Docos-13-enoyl Docos-13-enoate (Common Name: Erucyl Erucate; CAS: 27640-89-7 / 84605-12-9) as a functional liquid lipid excipient in the synthesis of Nanostructured Lipid Carriers (NLCs).

Unlike traditional Solid Lipid Nanoparticles (SLNs) which often suffer from drug expulsion during storage due to perfect crystal lattice formation, NLCs incorporate a liquid lipid to create spatial imperfections. Erucyl Erucate, a long-chain wax ester (C44), is uniquely suited for this role. Its structural similarity to human sebum and high molecular weight allows for superior compatibility with long-chain solid lipids (e.g., Compritol®, Precirol®), resulting in enhanced encapsulation efficiency (EE%) for hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Profile & Handling

Before formulation, the raw material must be characterized to ensure batch consistency.

PropertyValue / DescriptionCriticality
Systematic Name (Z)-Docos-13-enyl (Z)-docos-13-enoateIdentity verification
Molecular Formula

Stoichiometry
Molecular Weight ~645.1 g/mol Molar ratio calculations
Melting Point 28°C – 34°C (Semi-solid/Liquid)Critical: Must be processed >40°C
Solubility Soluble: Chloroform, Hexane, Ethyl Acetate.[1][2][3] Insoluble: Water, Ethanol (cold).Solvent choice for HPLC analysis
HLB Value ~2 (Low, highly lipophilic)Requires surfactant with HLB >10

Handling Precaution: Erucyl Erucate may appear as a semi-solid paste or turbid liquid at room temperature. It must be fully melted at 40°C and vortexed before weighing to ensure homogeneity of the cis-isomers.

Experimental Protocol: NLC Synthesis via Hot Ultrasonication

This protocol describes the fabrication of NLCs loaded with a model hydrophobic drug (e.g., Curcumin or Retinol). The "Hot Ultrasonication" method is chosen for its scalability and reproducibility in a lab setting.

Materials Required
  • Solid Lipid: Cetyl Palmitate or Glyceryl Behenate (Melting point > 50°C).

  • Liquid Lipid: Erucyl Erucate (this compound).

  • Surfactant: Poloxamer 188 or Tween 80.

  • Aqueous Phase: Deionized water (Milli-Q).

  • Equipment: Probe Sonicator (e.g., QSonica), Water Bath, Magnetic Stirrer.

Step-by-Step Workflow

1. Preparation of Lipid Phase (Phase A)

  • Weigh the Solid Lipid (e.g., 300 mg) and Erucyl Erucate (e.g., 150 mg).

    • Note: The optimal Solid:Liquid ratio is typically 70:30 to 50:50. Higher Erucyl Erucate content increases drug solubility but may lower the melting point of the final particle.

  • Heat Phase A to 75°C (approx. 10°C above the melting point of the solid lipid).

  • Add the hydrophobic API (10–50 mg) to the molten lipid mix. Stir until fully dissolved.

2. Preparation of Aqueous Phase (Phase B)

  • Dissolve Surfactant (e.g., 250 mg Poloxamer 188) in 10 mL of deionized water.

  • Heat Phase B to 75°C.

    • Critical Control Point: Phase B must be at the same temperature as Phase A to prevent premature lipid crystallization (thermal shock) upon mixing.

3. Pre-Emulsion Formation

  • Add Phase B (Aqueous) dropwise into Phase A (Lipid) under magnetic stirring (75°C, 500 RPM).

  • Stir for 5 minutes to form a coarse O/W emulsion.

4. High-Energy Homogenization (Sonication)

  • Place the probe sonicator into the coarse emulsion.

  • Sonicate at 60% Amplitude for 5 minutes (Pulse: 10s ON, 5s OFF).

    • Note: Maintain temperature at >60°C during sonication to keep lipids molten.

5. Controlled Cooling (Solidification)

  • Immediately transfer the dispersion into an ice-water bath (4°C).

  • Stir gently (100 RPM) for 15 minutes.

    • Mechanism: Rapid cooling facilitates the formation of the lipid matrix with Erucyl Erucate pockets, trapping the drug inside.

Visualization: NLC Synthesis & Mechanism

The following diagram illustrates the Hot Ultrasonication workflow and the structural advantage of using Erucyl Erucate.

NLC_Synthesis cluster_mechanism Mechanism of Action: Erucyl Erucate LipidPhase Lipid Phase (75°C) Solid Lipid + Erucyl Erucate + Drug Mixing Pre-Emulsion (Magnetic Stirring) LipidPhase->Mixing AqPhase Aqueous Phase (75°C) Water + Surfactant AqPhase->Mixing Sonication High-Energy Sonication Mixing->Sonication Coarse Emulsion Cooling Rapid Cooling (Ice Bath) Sonication->Cooling Nano-droplets FinalNLC Final NLC (Solid Matrix with Liquid Pockets) Cooling->FinalNLC Crystallization Mech1 Solid Lipid Only (Perfect Crystal) Mech2 Solid + Erucyl Erucate (Imperfect Matrix) Mech1->Mech2 Erucyl Erucate disrupts lattice prevents drug expulsion

Figure 1: Workflow for NLC production via Hot Ultrasonication and the mechanistic role of Erucyl Erucate in lattice disruption.

Characterization & Validation

To validate the protocol, the following parameters must be assessed.

A. Particle Size & Zeta Potential (DLS)
  • Method: Dilute 50 µL of NLC suspension in 10 mL distilled water. Measure using Dynamic Light Scattering (e.g., Malvern Zetasizer).

  • Target Metrics:

    • Z-Average: 100 nm – 250 nm.

    • PDI (Polydispersity Index): < 0.25 (Indicates monodisperse population).

    • Zeta Potential: > |30| mV (Ensures electrostatic stability).

B. Differential Scanning Calorimetry (DSC)
  • Purpose: To confirm the "nanostructuring" of the lipid matrix.

  • Protocol:

    • Weigh 5 mg of lyophilized NLCs into an aluminum pan.

    • Heat from 20°C to 90°C at 10°C/min.

  • Expected Result: The melting peak of the NLC should be broader and shifted to a lower temperature compared to the pure solid lipid. This "melting point depression" confirms that Erucyl Erucate has successfully integrated into the crystal lattice, creating the desired imperfections for drug loading.

C. Entrapment Efficiency (EE%)
  • Protocol:

    • Place NLC dispersion in a centrifugal filter unit (MWCO 10 kDa).

    • Centrifuge at 4000 RPM for 20 mins.

    • Analyze the filtrate (free drug) via HPLC.

  • Calculation:

    
    
    
  • Target: > 85% (Erucyl Erucate typically yields higher EE% than MCT oil due to its long chain length preventing drug leakage).

References

  • PubChem. (2025).[1][3][4] Docos-13-enyl docos-13-enoate (Erucyl Erucate) Compound Summary. National Library of Medicine. [Link]

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on Erucyl Erucate and related esters. European Commission. [Link]

  • Jenning, V., & Gohla, S. (2000). Comparison of wax and glyceride solid lipid nanoparticles (SLN®). International Journal of Pharmaceutics. [Link]

Sources

Application Note: Advanced Analytical Strategies for the Detection and Characterization of Docos-13-enoyl Docos-13-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Docos-13-enoyl Docos-13-enoate, a long-chain wax ester, is of increasing interest in various fields, including cosmetics, specialty lubricants, and pharmaceutical formulations, owing to its unique physicochemical properties. Composed of a C22 fatty acid (docosenoic acid, specifically erucic acid) and a C22 fatty alcohol (docosenol), its high molecular weight and hydrophobicity present distinct analytical challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for the robust detection, quantification, and structural elucidation of this compound.

The Analytical Imperative: Overcoming Challenges

The analysis of this compound is primarily complicated by its low volatility and its presence in complex biological or chemical matrices. A successful analytical workflow must therefore address efficient extraction, effective chromatographic separation, and sensitive, specific detection. This guide will detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a multi-faceted approach to the comprehensive analysis of this wax ester.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Temperature Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the low volatility of very long-chain wax esters like this compound necessitates the use of high-temperature GC methods for direct analysis, minimizing the need for derivatization that could introduce artifacts.[1]

Principle of Operation

In high-temperature GC-MS, the sample is vaporized at a high temperature and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated molecules then enter a mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification and quantification.

Experimental Workflow for GC-MS Analysis

Sources

High-Performance Liquid Chromatography Strategies for the Isolation and Quantitation of Docos-13-enoyl Docos-13-enoate (Erucyl Erucate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Docos-13-enoyl Docos-13-enoate (Commonly: Erucyl Erucate) is a high-molecular-weight wax ester (


) formed by the esterification of erucic acid (C22:1 

) and erucyl alcohol. It is a critical biomarker in Jojoba oil (Simmondsia chinensis) and a high-value synthetic biolubricant.
The Analytical Challenge

Separating this molecule presents three distinct challenges to the chromatographer:

  • Extreme Hydrophobicity: With a

    
    , the molecule is insoluble in standard reversed-phase solvents (pure Methanol or Acetonitrile), leading to precipitation and column clogging.
    
  • Detection Limits: The molecule lacks a strong chromophore. It possesses only a weak ester carbonyl absorbance (205–210 nm), making UV detection unreliable, especially with gradient baselines.

  • Homologous Complexity: In natural sources (Jojoba), it co-elutes with C40 (Eicosenyl Eicosenoate) and C42 wax esters. Standard C18 columns often fail to resolve these homologs effectively without specific "shape selectivity."[1]

This guide details two robust protocols: a C30-Reversed Phase method for maximum resolution (Gold Standard) and a NARP-C18 method for standard laboratory setups.

Critical Physicochemical Properties[8]

PropertyValue / DescriptionChromatographic Implication
Molecular Formula

High molecular weight requires wide-pore columns (optional but helpful).
Molecular Weight ~645.14 g/mol Ideal for APCI-MS (forms

).
Solubility Soluble in Chloroform, THF, Hexane, Toluene. Insoluble in Water, MeOH.Sample must be dissolved in THF or Chloroform; Mobile phase must contain a "strong" solvent (IPA, Acetone, or Chloroform).
Unsaturation Di-unsaturated (

)
Silver-Ion (Ag+) chromatography can separate isomers, but RP-HPLC separates by chain length (Carbon Number).

Method A: The Gold Standard (C30-RP-HPLC-ELSD)

Objective: Maximum resolution of C44 from C42 and C46 homologs. Mechanism: The C30 (Triacontyl) stationary phase provides superior shape selectivity and methylene recognition compared to C18, allowing for the baseline separation of lipid homologs differing by only 2 carbons.

Instrumentation & Conditions
  • System: Binary Gradient HPLC.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Why: Universal detection independent of double bonds; eliminates solvent interference.

    • ELSD Settings: Drift Tube Temp: 45°C; Gain: 5; Gas Pressure: 3.5 bar (

      
      ).
      
  • Column: YMC-Pack C30 or Develosil C30-UG (250 mm × 4.6 mm, 5 µm).

  • Temperature: 35°C (Strict control required to maintain wax solubility and mass transfer).

Mobile Phase System
  • Solvent A: Methanol (MeOH)

  • Solvent B: Chloroform (

    
    ) or Methyl tert-butyl ether (MTBE).
    
    • Note: Chloroform is preferred for solubility, but MTBE is greener and compatible with some PEEK tubing (check compatibility).

Gradient Protocol
Time (min)% Solvent A (MeOH)% Solvent B (CHCl3)Flow Rate (mL/min)Phase
0.090101.0Equilibration
5.090101.0Isocratic Hold
25.040601.0Linear Gradient
30.010901.0Wash (Elute C44+)
35.090101.0Re-equilibration

Method B: Non-Aqueous Reversed-Phase (NARP-C18)

Objective: Analysis using standard C18 columns when C30 is unavailable. Mechanism: Uses a "Non-Aqueous" system where Acetonitrile acts as the "weak" solvent and Ethyl Acetate or IPA acts as the "strong" solvent. Water is strictly excluded to prevent precipitation.

Instrumentation & Conditions
  • Column: High-density C18 (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.

  • Detector: ELSD/CAD (preferred) or APCI-MS.

  • Temperature: 40°C (Higher temp improves peak shape for waxes).

Mobile Phase System
  • Solvent A: Acetonitrile (ACN)[2]

  • Solvent B: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

Gradient Protocol
Time (min)% Solvent A (ACN)% Solvent B (EtOAc)Comment
0.01000Injection
20.03070Gradient
25.00100Strong Wash
30.01000Re-equilibration

Sample Preparation Workflow

Crucial Warning: Do not dissolve the sample in Methanol. The wax will precipitate immediately upon injection, causing split peaks and high backpressure.

Protocol:
  • Weighing: Accurately weigh 10 mg of wax ester sample or Jojoba oil.

  • Primary Dissolution: Dissolve in 1.0 mL of Tetrahydrofuran (THF) or Chloroform . Vortex until clear.

  • Dilution: Dilute 1:10 with the starting mobile phase of your chosen method (e.g., MeOH for Method A, ACN for Method B).

    • Observation: If cloudiness appears upon dilution, add more THF/Chloroform until clear. The sample solvent must be strong enough to keep the wax in solution during the injection plug.

  • Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (it may leach or bind lipids).

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the separation mechanism.

Method Selection & Workflow

WaxEsterWorkflow Start Start: Wax Ester Sample (this compound) Solubility Solubility Check: Dissolve in THF or Chloroform Start->Solubility Decision Select Column Type Solubility->Decision MethodA Method A: C30 Column (High Resolution) Decision->MethodA Isomer/Homolog Separation Critical MethodB Method B: C18 NARP (Standard Lab) Decision->MethodB General Profiling MP_A Mobile Phase: MeOH / Chloroform MethodA->MP_A MP_B Mobile Phase: ACN / Ethyl Acetate MethodB->MP_B Detect Detection: ELSD or APCI-MS (No UV < 210nm) MP_A->Detect MP_B->Detect

Caption: Decision matrix for selecting the appropriate stationary phase and solvent system based on laboratory resources and resolution requirements.

NARP Separation Mechanism

NARP_Mechanism Stationary Stationary Phase (C18/C30) Hydrophobic Interaction Analyte Analyte: C44 Wax Ester (Hydrophobic Tail) Analyte->Stationary Adsorbs strongly in Weak Solvent MobileWeak Weak Solvent (ACN/MeOH) Promotes Retention MobileWeak->Stationary Increases k' (Retention) MobileStrong Strong Solvent (IPA/CHCl3) Promotes Elution MobileStrong->Stationary Decreases k' (Solvates Wax) MobileStrong->Analyte Elutes Analyte

Caption: Mechanism of Non-Aqueous Reversed-Phase (NARP) chromatography. Retention is controlled by the balance between the hydrophobic stationary phase and the solvating power of the organic modifier.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Low solubility or secondary interactions.Increase column temperature to 40–50°C. Add 5% THF to Mobile Phase A.
Baseline Noise (ELSD) Solvent impurities or gas flow issues.Use HPLC-grade solvents only. Optimize nebulizer temperature (lower is often better for semi-volatiles, but waxes are non-volatile so 45°C is safe).
Retention Time Shift Temperature fluctuation.Thermostat the column compartment. Waxes are highly sensitive to viscosity changes driven by temperature.
No Peaks Detected Sample precipitated in injector.Change sample diluent to 50:50 Chloroform:Mobile Phase B. Ensure loop is flushed with strong solvent.

References

  • Busson-Breysse, J., et al. (1994).[3] Jojoba wax esters: Analysis and industrial applications.[4][3][5][6] Industrial Crops and Products.[3]

  • Hajek, T., et al. (2010). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry. Journal of Chromatography A, 1217(25), 4184-4194.

  • Tulloch, A. P. (1971). Beeswax: Structure of the esters and their component hydroxy acids and diols. Chemistry and Physics of Lipids.

  • Waters Corporation. (2024). Lipid Separation utilizing ACQUITY UPLC BEH C18 Column Technology. Application Note.

  • AOCS. (2017). Official Methods and Recommended Practices of the AOCS: Wax Esters Analysis. American Oil Chemists' Society.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Docos-13-enoyl Docos-13-enoate (Erucyl Erucate)

[1]

Status: Operational Ticket Focus: Stability, Storage, and Handling Protocols Target Audience: Pharmaceutical Formulation Scientists, Lipid Chemists

Molecule Profile & Critical Characteristics

Docos-13-enoyl Docos-13-enoate , commonly known as Erucyl Erucate , is a long-chain wax ester (C44) synthesized from Erucic Acid and Erucyl Alcohol. Unlike triglycerides, it lacks a glycerol backbone, giving it unique oxidative stability and a "dry" skin feel, making it a premium excipient in topical drug delivery and cosmetic formulations.

However, its stability is not absolute. The molecule contains two cis-double bonds (at the C13 position of both the fatty acid and fatty alcohol chains). These unsaturation points are the "Achilles' heel" of the molecule, acting as primary sites for oxidative attack.

PropertySpecification
IUPAC Name This compound
Common Name Erucyl Erucate
Molecular Structure C22:1 (n-9) Ester
Physical State (20°C) Liquid / Semi-solid (Melting point ~29–30°C)
Primary Vulnerability Autoxidation at allylic carbons (C12/C15 positions)
Secondary Vulnerability Hydrolysis (Moisture-induced ester cleavage)
The Chemistry of Instability (The "Why")

To preserve this lipid, you must understand the degradation pathways. The two primary threats are Autoxidation (exposure to air) and Hydrolysis (exposure to moisture).

Degradation Pathway Diagram

The following diagram illustrates the specific attack points on the Erucyl Erucate molecule.

Gcluster_oxPath A: Autoxidation (Oxygen + Light/Heat)cluster_hydPath B: Hydrolysis (Moisture + Acid/Enzyme)StartThis compound(Intact Wax Ester)RadicalAllylic Radical Formation(H-abstraction at C12 or C15)Start->Radical ROS attackCleavageEster Bond CleavageStart->Cleavage + H2OPeroxideHydroperoxide (ROOH)(Primary Oxidation Product)Radical->Peroxide + O2AldehydeAldehydes & Ketones(Rancid Odor / Secondary Products)Peroxide->Aldehyde DecompositionProductsFree Erucic Acid + Erucyl Alcohol(Increased Acid Value)Cleavage->Products

Figure 1: Degradation pathways of Erucyl Erucate. Path A leads to rancidity (off-odor); Path B leads to acidity and structural breakdown.

Storage Protocols (The "How")

The following protocols are non-negotiable for maintaining pharmaceutical-grade purity.

A. Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C (Long-term)Slows radical propagation kinetics significantly.
Container Amber Glass with Teflon-lined capBlocks UV light (photo-oxidation); prevents plasticizer leaching common in PP/PE tubes.
Headspace Argon or Nitrogen Displaces oxygen. Argon is preferred as it is heavier than air and forms a "blanket."
Thawing Water bath at 35-40°C Gentle heating prevents localized overheating ("hot spots") that trigger oxidation.
B. Nitrogen/Argon Sparging Protocol

Use this every time the container is opened.

  • Preparation: Connect a sterile Pasteur pipette or distinct needle to a regulated nitrogen/argon source (0.5–1.0 psi).

  • Insertion: Insert the tip into the container, ensuring it is 1 cm above the liquid surface . Do not bubble through the liquid unless necessary, as this can strip volatile components or introduce moisture if gas is not dry.

  • Flow: Purge the headspace for 15–30 seconds. You should see a slight dimple on the liquid surface from the gas flow.

  • Closure: While the gas is still flowing, bring the cap down to the vial rim. Withdraw the pipette/needle at the very last second and seal immediately.

  • Sealing: For storage >1 month, wrap the cap junction with Parafilm® to prevent gas exchange.

Troubleshooting Guides & FAQs (The "Fix")
Issue 1: "My sample has turned cloudy or has white precipitate."

Diagnosis: This is likely Polymorphism or Phase Separation , not necessarily degradation.

  • Context: Erucyl Erucate melts around 29–30°C. At standard lab temperatures (20–22°C), it may exist in a semi-solid state or crystallize partially.

  • The Fix:

    • Place the sealed container in a 40°C water bath for 15 minutes.

    • Invert gently to mix.

    • If the solution clears completely, the sample is safe.

    • Warning: If the cloudiness persists after heating, moisture contamination (emulsification) is the likely culprit. Check for water droplets.

Issue 2: "The peroxide value (PV) is rising. Can I still use it?"

Diagnosis: Early-stage Autoxidation.

  • Thresholds:

    • PV < 5 meq/kg: Acceptable for most topical applications.

    • PV > 10 meq/kg: Discard. The formation of hydroperoxides is exponential; the sample is compromised.

  • The Fix: There is no "fix" for oxidized lipids. You must prevent it. Ensure your nitrogen sparging technique (Section 3B) is rigorous. For critical experiments, add an antioxidant like Tocopherol (0.05%) or BHT if the formulation allows.

Issue 3: "The sample smells 'sharp' or 'paint-like'."

Diagnosis: Advanced Oxidation (Aldehyde formation).

  • Mechanism: The hydroperoxides (primary oxidation products) have decomposed into secondary oxidation products (aldehydes/ketones).

  • Action: Immediate Disposal. Do not attempt to salvage. These byproducts are cytotoxic and will skew cell-based assays or cause irritation in dermatological testing.

Issue 4: "Can I store aliquots in plastic Eppendorf tubes?"

Diagnosis: Material Incompatibility.

  • Risk:

    • Leaching: Long-chain esters can extract plasticizers (slip agents) from polypropylene.

    • Permeability: Plastics are permeable to oxygen over time.

  • The Fix: Always use glass vials (borosilicate) with chemically resistant liners (PTFE/Teflon). If you must use plastic for short-term (<24h) handling, use high-grade, low-retention polypropylene, but never for long-term storage.

Workflow: Handling "Frozen" Stock

Researchers often damage lipids during the thawing process. Use this logic flow to ensure integrity.

GStep1Remove from -20°CStep2Equilibrate to RT(15 mins, unopened)Step1->Step2Step3Visual Check(Solid/Liquid?)Step2->Step3Action_HeatHeat to 40°C(Water Bath)Step3->Action_Heat Solid/CloudyAction_UseProceed to WeighingStep3->Action_Use Clear LiquidAction_Heat->Action_UseStep4Nitrogen Sparge(Headspace)Action_Use->Step4Step5Reseal & Return to -20°CStep4->Step5

Figure 2: Safe handling workflow for Erucyl Erucate stock.

References
  • AOCS Official Method Cd 8b-90 . (2011). Peroxide Value Acetic Acid-Isooctane Method. American Oil Chemists' Society.

  • Waxes: Structure, Composition, and Function . (2024). Lipid Library. A comprehensive guide to wax ester chemistry and biological function.

  • Stability of Long-Chain Esters . (2020). Journal of Oleo Science. Discusses the oxidative stability of mono-unsaturated wax esters compared to PUFAs.

  • Cayman Chemical . (2023). Fatty Acid Ester Storage Guidelines. General protocols for handling unsaturated lipid standards.

Common degradation pathways for Docos-13-enoyl Docos-13-enoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Docos-13-enoyl Docos-13-enoate

Status: Operational Agent: Senior Application Scientist Case ID: ERU-22-STAB

Molecule Overview

  • System Name: this compound[1]

  • Common Name: Erucyl Erucate[2]

  • Chemical Class: Long-chain Wax Ester (

    
    )
    
  • Structure:

    
    
    
  • Critical Feature: Two internal unsaturations (C13 on both acyl and alkyl chains).

Scientist’s Note: Unlike saturated waxes (e.g., Cetyl Palmitate) which are chemically inert, Erucyl Erucate is a "living" chemical system in storage. Its double bonds act as reactive centers for oxidation, while the central ester linkage is susceptible to hydrolytic cleavage. This guide treats these two pathways as the primary vectors for sample failure.

Module A: Oxidative Degradation (Rancidity)

Issue: Sample has developed a yellow tint or a "paint-like" odor. Diagnosis: Autoxidation at the allylic carbons.[3][4]

Mechanism Explained

The degradation does not start at the double bond itself, but at the allylic carbons (C12 and C15) adjacent to the double bond. The C-H bond energy here is lower (~85 kcal/mol) compared to the rest of the chain (~98 kcal/mol), making it the primary target for radical abstraction.

  • Initiation: A radical initiator (light, metal ion, heat) abstracts a hydrogen atom from C12/C15.

  • Propagation: The resulting carbon radical reacts with

    
     to form a Peroxyl Radical (
    
    
    
    ), which steals a hydrogen from a neighboring molecule, creating a Hydroperoxide (
    
    
    ).[4][5]
  • Decomposition:

    
     is unstable. It cleaves to form aldehydes (responsible for the off-odor) and ketones.
    
Troubleshooting Workflow

Q: How do I confirm oxidation before tossing the batch? A: Perform a Peroxide Value (PV) test.

  • Protocol: Dissolve 5g sample in isooctane/acetic acid (3:2). Add saturated KI solution.

  • Logic: Hydroperoxides oxidize iodide (

    
    ) to iodine (
    
    
    
    ). Titrate the liberated iodine with sodium thiosulfate.
  • Threshold:

    • PV < 2 meq/kg: Fresh.

    • PV > 10 meq/kg: Significant oxidation; unsuitable for sensitive cell culture or pharmaceutical formulations.

Q: My LC-MS shows signals at M+16 and M+32. What are these? A: These are stable epoxides or hydroperoxides.

  • M+16: Mono-epoxide formation on one chain.

  • M+32: Di-epoxide (one on acid chain, one on alcohol chain) or hydroperoxide formation.

Visualizing the Pathway

OxidationPathway Start Intact Erucyl Erucate Radical Allylic Radical (C12/C15) Start->Radical H Abstraction Initiator Initiator (UV/Heat/Fe2+) Initiator->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Polymer Cross-linked Polymer (Gelling) Radical->Polymer Termination Hydroperoxide Hydroperoxide (ROOH - Primary Product) Peroxyl->Hydroperoxide + H from neighbor Aldehydes Aldehydes/Ketones (Rancid Odor) Hydroperoxide->Aldehydes Scission

Caption: Autoxidation cascade for Erucyl Erucate. Note that 'Aldehydes' represent the irreversible termination step causing odor.

Module B: Hydrolytic Degradation

Issue: "Ghost peaks" appearing in chromatography; sample acidity increasing. Diagnosis: Hydrolysis of the central ester bond.

Mechanism Explained

Water, even trace atmospheric moisture, attacks the carbonyl carbon of the ester linkage. This reaction is catalyzed by acids (


), bases (

), or biological enzymes (lipases).


Troubleshooting Workflow

Q: I see two new peaks in my GC chromatogram at lower retention times. Is this contamination? A: Likely not. It is degradation.[6]

  • Peak 1: Erucyl Alcohol (

    
     alcohol).
    
  • Peak 2: Erucic Acid (

    
     acid).
    
  • Verification: Run a "Acid Value" titration (KOH titration). If the value is > 1.0 mg KOH/g, hydrolysis has occurred.

Q: Can I prevent this by freezing? A: Yes, but moisture control is more critical than temperature.

  • Protocol: Store under Argon headspace. If the sample has been opened frequently in humid air, dry it over anhydrous sodium sulfate before re-sealing.

Module C: Analytical Artifacts (The "Ghost Peak" Problem)

Issue: Inconsistent data between HPLC and GC. Diagnosis: Thermal degradation during analysis.[7]

Scientist's Insight: Erucyl Erucate has a high boiling point. If you force it through a GC injector at >320°C, you may induce cis-elimination (pyrolysis), creating artifacts that didn't exist in the beaker.

Artifact TypeCauseSolution
Peak Broadening Column overload or low solubility in carrier.Use On-Column Injection (OCI) or high-temp columns (e.g., DB-5ht).
Split Peaks Thermal cracking in injector.Lower injector temp to 280°C; increase flow rate.
Retention Shift Transesterification with solvent.Never dissolve wax esters in methanol for storage. Use Chloroform or Hexane.

Summary of Degradation Markers

Use this table to establish your Quality Control (QC) criteria.

ParameterMethodLimit for "Fresh"Indicates
Peroxide Value (PV) AOCS Cd 8b-90< 2.0 meq/kgPrimary Oxidation (Early Stage)
Anisidine Value (pAV) AOCS Cd 18-90< 5.0Secondary Oxidation (Aldehydes)
Acid Value (AV) AOCS Cd 3d-63< 0.5 mg KOH/gHydrolysis (Free Fatty Acids)
Color Gardner Scale< 2Oxidation or Polymerization

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Smell Off-Odor / Yellowing Problem->Smell Peaks Unexpected Peaks (GC/HPLC) Problem->Peaks CheckPV Check Peroxide Value Smell->CheckPV CheckAV Check Acid Value Peaks->CheckAV HighPV High PV (>5) CheckPV->HighPV LowPV Low PV (<2) CheckPV->LowPV HighAV High AV (>1.0) CheckAV->HighAV LowAV Low AV (<0.5) CheckAV->LowAV Oxidation Diagnosis: Oxidation Action: Discard, check Argon seal HighPV->Oxidation Secondary Diagnosis: Secondary Oxidation Action: Check p-Anisidine Value LowPV->Secondary Hydrolysis Diagnosis: Hydrolysis Action: Dry sample, check moisture HighAV->Hydrolysis Thermal Diagnosis: Thermal Artifact Action: Lower GC Injector Temp LowAV->Thermal

Caption: Logical workflow for diagnosing Erucyl Erucate instability.

References

  • Analytical Protocol for Wax Esters: BenchChem. (2025).[7] Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS). Link

  • Lipid Oxidation Mechanisms: Schaich, K. M. (2005). Lipid Oxidation: Theoretical Aspects. In Bailey's Industrial Oil and Fat Products. Wiley Online Library. Link

  • Hydrolysis Kinetics: Sci Forschen. (2018). Competitive Kinetics of Lipase Catalyzed Hydrolysis explain Differences in Digestibility of Wax Esters. Journal of Nutrition and Food Sciences. Link

  • Erucic Acid Oxidation: Blond, J. P., et al. (1975).[8] Oxidation of erucic acid and erucyl-CoA by isolated rat heart mitochondria. Biochimie. Link

  • General Stability Data: PubChem. (n.d.). Docos-13-enyl docos-13-enoate Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Strategies for Solubilizing Docos-13-enoyl Docos-13-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing Docos-13-enoyl Docos-13-enoate (a C44 wax ester) for your experiments. Due to its long hydrocarbon chains, this molecule exhibits extremely low aqueous solubility and can be challenging to work with in biological and pharmaceutical systems. This document will explore various scientifically-grounded strategies to enhance its solubility and ensure the success of your research.

Understanding the Challenge: The Nature of this compound

This compound is a large, non-polar lipid molecule. Its structure, consisting of two long docosenoic acid chains joined by an ester linkage, results in strong van der Waals forces and a highly crystalline structure, making it practically insoluble in water. The primary obstacle to its use in many experimental settings is overcoming the high energy barrier required to disperse it in aqueous or polar environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve this compound in my aqueous buffer. What are my primary options?

A1: Direct dissolution in aqueous buffers is not feasible. You will need to employ a strategy to either dissolve it in a compatible organic solvent that can be introduced to your system, or create a stable dispersion in the aqueous phase. Your primary options are:

  • Organic Solvents & Co-Solvent Systems: For preliminary studies or when the final concentration of the organic solvent is tolerable in your experimental setup.

  • Surfactant-Based Systems (Emulsions & Micelles): To create stable dispersions of the wax ester in an aqueous medium.

  • Advanced Lipid-Based Formulations (SLNs & NLCs): For more sophisticated applications requiring higher stability, controlled release, or in-vivo administration.

The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of your system to additives like solvents and surfactants, and the required stability of the preparation.

Section 1: Solubilization using Organic Solvents and Co-Solvent Systems

The most direct approach is to dissolve the wax ester in a non-polar organic solvent. However, for many biological applications, the solvent must be miscible with the aqueous phase of the experiment and used at a concentration that is not cytotoxic.

Q2: Which organic solvents are most effective for dissolving this compound?

A2: Due to its non-polar nature, this compound is soluble in aromatic solvents, chloroform, ethers, esters, and some ketones.[1] For biological experiments, less toxic solvents are preferred.

SolventPolaritySuitability for Biological ExperimentsNotes
Chloroform LowLowExcellent solvent for initial stock preparation, but highly toxic. Must be completely removed before use in cell culture or in-vivo studies.
Hexane Very LowLowGood for extraction, but poor miscibility with aqueous solutions and is toxic.
Ethanol HighHigh (at low concentrations)Can be used as a co-solvent. The solubility of long-chain waxes in ethanol increases significantly with temperature.[2][3]
Dimethyl Sulfoxide (DMSO) HighHigh (at low concentrations)A common solvent for preparing stock solutions of hydrophobic compounds for in-vitro assays. However, its ability to dissolve very long-chain lipids can be limited.[4]
Q3: How can I use a co-solvent system to introduce this compound into an aqueous medium?

A3: A co-solvent system involves dissolving the wax ester in a water-miscible organic solvent (the co-solvent) and then adding this solution to the aqueous medium. The co-solvent reduces the overall polarity of the solvent mixture, allowing for the solubilization of the non-polar compound.[5][6][7][8][9]

Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent. They can disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar molecule.[5][6][8]

Workflow for Preparing a Co-Solvent System

A Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., Ethanol or DMSO). B Gently warm the mixture if necessary to aid dissolution. A->B C Add the solution dropwise to the aqueous buffer while vortexing or stirring. B->C D Observe for any signs of precipitation. C->D E The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v for cell-based assays). D->E

Caption: Workflow for using a co-solvent to solubilize the wax ester.

Troubleshooting Precipitation:

  • Precipitate forms immediately: The concentration of the wax ester is too high for the amount of co-solvent used. Try increasing the volume of the aqueous phase or decreasing the initial concentration of the wax ester.

  • Solution becomes cloudy over time: The compound is precipitating out of solution. This indicates that the solution is not thermodynamically stable. Consider using a surfactant to stabilize the mixture.

Section 2: Surfactant-Based Systems for Aqueous Dispersions

For applications requiring higher concentrations of the wax ester in an aqueous medium, or for improved stability, creating an emulsion is the recommended approach. This involves the use of surfactants to stabilize droplets of the molten wax ester in water.

Q4: How do I choose the right surfactant to create an emulsion of this compound?

A4: The choice of surfactant is critical and is guided by the Hydrophilic-Lipophilic Balance (HLB) system. The HLB value indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant. For an oil-in-water (o/w) emulsion, where the wax ester is the "oil" phase, a surfactant with a higher HLB value is generally required. For waxes, the required HLB is typically in the range of 10-15.[7][10]

It is often beneficial to use a blend of surfactants to achieve the desired HLB and improve emulsion stability.[11] A common approach is to combine a high-HLB surfactant like Polysorbate 80 (Tween 80) with a low-HLB surfactant like Sorbitan Monooleate (Span 80).[12][13]

Calculating the Required HLB for a Surfactant Blend:

The required HLB of a blend of two surfactants can be calculated using the following formula:

HLBblend = (fA * HLBA) + (fB * HLBB)

Where:

  • fA and fB are the weight fractions of surfactant A and B.

  • HLBA and HLBB are the HLB values of surfactant A and B.

Q5: What is a step-by-step protocol for preparing an oil-in-water emulsion of this compound?

A5: This protocol describes the preparation of an oil-in-water emulsion using a high-shear homogenization method.

Protocol: Oil-in-Water Emulsion Preparation

  • Prepare the Oil Phase:

    • Accurately weigh the this compound and the chosen surfactant(s) (e.g., a blend of Span 80 and Tween 80).

    • Heat the mixture to approximately 10-15°C above the melting point of the wax ester to ensure it is completely molten.

  • Prepare the Aqueous Phase:

    • Heat the aqueous phase (e.g., deionized water or buffer) to the same temperature as the oil phase. This is crucial to prevent premature solidification of the wax upon mixing.[14]

  • Form the Emulsion:

    • Slowly add the molten oil phase to the heated aqueous phase while applying high-shear mixing using a homogenizer.

    • Continue homogenization for a sufficient time to achieve a uniform and fine emulsion.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently. This will solidify the wax droplets, forming a stable dispersion.

Workflow for Emulsion Preparation

cluster_oil Oil Phase cluster_aqueous Aqueous Phase A Melt this compound (> Melting Point) B Add oil-soluble surfactant (e.g., Span 80) A->B E Combine phases under high-shear homogenization B->E C Heat aqueous buffer to the same temperature as the oil phase D Add water-soluble surfactant (e.g., Tween 80) C->D D->E F Cool to room temperature with gentle stirring E->F G Stable Oil-in-Water Emulsion F->G

Caption: General workflow for preparing an oil-in-water emulsion.

Troubleshooting Emulsion Instability:

  • Phase Separation: The emulsion is unstable. This could be due to an incorrect HLB value, insufficient surfactant concentration, or inadequate homogenization. Re-evaluate your surfactant blend and processing parameters.

  • Large Particle Size: The droplets are too large, which can lead to creaming or sedimentation. Increase the homogenization speed or time. The use of a high-pressure homogenizer can produce smaller and more uniform droplets.[15]

Section 3: Advanced Formulations: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

For applications demanding high stability, controlled release, or for in-vivo use, formulating this compound into SLNs or NLCs is a state-of-the-art approach. These are colloidal carriers where the lipid core is solid at room and body temperature.

Q6: What are the advantages of using SLNs or NLCs for delivering this compound?

A6:

  • Enhanced Stability: The solid lipid matrix protects the encapsulated compound from chemical degradation.[16]

  • Controlled Release: The release of the encapsulated compound can be modulated by the composition and structure of the lipid matrix.[16]

  • Improved Bioavailability: For in-vivo applications, nanoparticles can enhance the absorption and bioavailability of poorly soluble compounds.

  • Biocompatibility: They are typically formulated with biocompatible and biodegradable lipids.[17]

Q7: What is the difference between SLNs and NLCs?

A7:

  • Solid Lipid Nanoparticles (SLNs): The lipid core is composed of a single solid lipid (in this case, this compound could be part of the solid lipid matrix). The highly ordered crystalline structure of SLNs can sometimes lead to drug expulsion during storage.[16][18]

  • Nanostructured Lipid Carriers (NLCs): The lipid core is a blend of a solid lipid and a liquid lipid (an oil). This creates a less ordered, imperfect crystalline matrix that can accommodate a higher payload and reduce the risk of drug expulsion.[16]

Q8: How can I prepare SLNs or NLCs containing this compound?

A8: A common method for preparing SLNs and NLCs is the hot homogenization followed by ultrasonication technique.

Protocol: SLN/NLC Preparation

  • Lipid Phase Preparation: Melt the solid lipid (and liquid lipid for NLCs) at a temperature 5-10°C above the melting point of the solid lipid. Dissolve the this compound in the molten lipid phase.[19]

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., containing Polysorbate 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed to form a coarse pre-emulsion.

  • Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid droplets to solidify and form SLNs or NLCs.

Workflow for SLN/NLC Preparation

A Melt solid lipid(s) and dissolve This compound C Add lipid phase to aqueous phase under high-speed stirring to form a pre-emulsion A->C B Heat aqueous surfactant solution to the same temperature B->C D Homogenize the pre-emulsion (High-Pressure Homogenizer or Ultrasonication) C->D E Cool the nanoemulsion in an ice bath to form SLNs/NLCs D->E F Characterize the nanoparticles (particle size, zeta potential, etc.) E->F

Caption: A generalized workflow for the production of SLNs or NLCs.

Troubleshooting SLN/NLC Formulations:

  • Particle Aggregation: This can occur if the surfactant concentration is too low or if the zeta potential of the particles is not sufficiently high to ensure electrostatic repulsion. Consider increasing the surfactant concentration or adding a charged surfactant.

  • Low Encapsulation Efficiency: The compound may be partitioning into the aqueous phase or being expelled upon lipid recrystallization. For NLCs, adjusting the ratio of solid to liquid lipid can improve encapsulation.

  • Broad Particle Size Distribution: This may be due to inefficient homogenization. Increase the homogenization pressure, number of cycles, or sonication time.

References

  • Grigoriev, D. O., & Miller, R. (2009). Surfactants in Nanoemulsions. In Colloids and Interface Science Series (Vol. 5, pp. 1-38).
  • Filo. (2025). How does co-solvency increase solubility.
  • Filtration Solutions Inc. (n.d.). Surfactants as Emulsion Stabilizer.
  • Cyberlipid. (n.d.). Wax esters.
  • Holser, R. A. (2009). Temperature-dependent solubility of wax compounds in ethanol. Industrial Crops and Products, 30(2), 311-313.
  • Semantic Scholar. (2009). Temperature-dependent solubility of wax compounds in ethanol.
  • Crimson Publishers. (2023).
  • Slideshare. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • RSC Publishing. (2015). Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery.
  • ResearchGate. (2015). (PDF) Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery.
  • Benchchem. (2025). Fatty acid ester waxes in scientific research.
  • MDPI. (2023).
  • MDPI. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin.
  • Humblebee & Me. (2018).
  • Hindawi. (2012).
  • ResearchGate. (2022).
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • MDPI. (2022). Solid Lipid Nanoparticles (SLNs)
  • PMC. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
  • ResearchGate. (2020). Production and Stability of Carnauba Wax Nanoemulsion.
  • SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ResearchGate. (2014). Is it possible to dissolve and store lipids in DMSO alone?.
  • Wikipedia. (n.d.). Cosolvent.
  • Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?.
  • UI Scholars Hub. (2023). Solid Lipid Nanoparticles (SLN)
  • PMC. (2011). Nanoemulsion Components Screening and Selection: a Technical Note.
  • Scientific Spect
  • DergiPark. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh.
  • Making Cosmetics. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (2022).
  • Scientific Spect
  • REPOSITORY STIFAR. (n.d.).
  • Silverson. (n.d.).
  • Chemsino. (2024). Tween 80 VS.
  • SPX Flow. (2009). Wax Emulsions.
  • Google Patents. (n.d.).
  • Punjab University. (n.d.).
  • Nature's Garden. (2026). Types of Emulsifying Wax.
  • NEB. (n.d.). FAQ: I am having trouble dissolving my HMW DNA after isolation. Do you have any tips on increasing the solubility?.
  • Cannabis Science and Technology. (2021).
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Kemira. (2025). How to Solve HPMC Dissolving Issues?.

Sources

Technical Support Center: Refining Analytical Methods for Sensitive Docos-13-enoyl Docos-1enoate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and sensitive analysis of Docos-13-enoyl Docos-13-enoate. As a long-chain wax ester, this molecule presents unique challenges in extraction, separation, and detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a large wax ester (C44H84O2), composed of a C22:1 fatty acid (Docos-13-enoic acid) and a C22:1 fatty alcohol (Docos-13-en-1-ol). Its analysis is challenging due to its high molecular weight, low volatility, and hydrophobicity. These properties make it difficult to analyze by traditional Gas Chromatography (GC) without derivatization and require specialized Liquid Chromatography (LC) methods for effective separation.[1][2]

Q2: Which analytical technique is better for this compound: GC-MS or LC-MS?

For intact analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior technique.[3][4][5] Its low volatility makes direct GC-MS analysis problematic, often requiring high temperatures that can lead to thermal degradation.[1] LC, particularly Reverse-Phase Liquid Chromatography (RPLC), coupled with a sensitive mass spectrometer, allows for the separation and detection of the intact molecule at lower temperatures, preserving its structure.[2][6]

Q3: What are the primary causes of sample degradation for wax esters like this one?

The main causes of degradation are hydrolysis and oxidation.[7] The ester bond is susceptible to cleavage by water, especially in the presence of acid or base catalysts.[7] The double bonds in the fatty acid and alcohol chains are prone to oxidation from exposure to oxygen, light, and heat, which can be accelerated by metal ions.[7]

Q4: What kind of mass spectrometry ionization source is most effective?

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are both commonly used. ESI is effective for a wide range of lipids and can form adducts like [M+NH₄]⁺ or [M+Na]⁺, which are crucial for ionizing neutral lipids.[8][9] APCI is also well-suited for less polar molecules and can be a robust alternative. The choice often depends on the specific LC mobile phase composition and instrument sensitivity.

Q5: How can I confirm the identity of the analyte beyond just its mass?

Tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation. By inducing fragmentation of the parent ion, you can observe characteristic product ions. For wax esters, a key fragment is often the protonated fatty acid, which results from the cleavage of the ester bond.[10][11][12] For this compound, you would look for a fragment corresponding to protonated Docos-13-enoic acid.

Core Analytical Principles & Workflows

Sensitive detection of this compound hinges on a meticulously planned workflow, from sample handling to data acquisition. The diagram below outlines the critical stages of a typical LC-MS/MS-based analytical process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Tissue, Plasma, etc.) Extract 2. Lipid Extraction (e.g., Folch or MTBE method) Sample->Extract Homogenize Cleanup 3. Optional Cleanup (Solid-Phase Extraction) Extract->Cleanup Isolate Neutral Lipids Recon 4. Solvent Evaporation & Reconstitution Cleanup->Recon Concentrate Inject 5. LC Injection Recon->Inject Separation 6. RPLC Separation (C18 or C30 column) Inject->Separation Ionize 7. Ionization (ESI or APCI) Separation->Ionize Detect 8. MS/MS Detection (Precursor/Product Ions) Ionize->Detect Qual 9. Qualitative ID (Retention Time & MS/MS Match) Detect->Qual Quant 10. Quantitative Analysis (Peak Area Integration) Qual->Quant Report 11. Reporting Quant->Report

End-to-end analytical workflow for wax ester analysis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Matrix

This protocol is based on a modified Folch extraction method, designed to efficiently extract neutral lipids like wax esters while minimizing degradation.[13][14]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator[15]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Internal Standard (IS): e.g., a commercially available, non-endogenous wax ester like Lauryl Laurate (C24:0).

Procedure:

  • Sample Homogenization:

    • For tissue: Weigh approximately 20 mg of tissue and homogenize in 1 mL of ice-cold methanol.[4]

    • For plasma: Use 200 µL of plasma.[4]

  • Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration of 1 µg/mL. This is critical for accurate quantification and for monitoring extraction efficiency.

  • Solvent Partitioning:

    • Add 2 mL of chloroform to the methanol homogenate. Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation. Vortex for another 2 minutes.

    • Scientist's Note: The chloroform:methanol:water ratio (approx. 8:4:3) creates a two-phase system. The lower, chloroform-rich phase will contain the lipids, while the upper, aqueous phase will contain polar metabolites.[6][14]

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube. Be meticulous to avoid disturbing the protein interface.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.[15]

    • Rationale: Nitrogen evaporation prevents oxidation of unsaturated bonds.[7] Keeping the temperature low minimizes the risk of thermal degradation.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Isopropanol:Acetonitrile) for LC-MS analysis.

Protocol 2: LC-MS/MS Method Parameters

This protocol outlines a robust starting point for separating and detecting this compound using a modern UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[3]

ParameterRecommended SettingRationale & Expertise
LC Column C18 or C30 Reversed-Phase, ≤ 2.1 mm ID, < 2 µm particle sizeC18 provides excellent hydrophobic retention for lipids. C30 columns offer enhanced shape selectivity for resolving isomers if needed.[6] Sub-2 µm particles ensure high resolution and peak efficiency.
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium AcetateAmmonium acetate serves as an adduct-forming salt, promoting the formation of [M+NH₄]⁺ ions in positive ESI mode, which is crucial for ionizing neutral lipids.[8]
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium AcetateIsopropanol is a strong organic solvent required to elute highly non-polar molecules like large wax esters from the reversed-phase column.[6]
Gradient Program Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrate for 5 min.A gradual gradient is necessary to achieve good separation of different lipid classes and prevent peak co-elution.[11] A strong final hold ensures the large wax ester elutes completely.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and chromatographic performance.
Column Temperature 50°CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. It also helps keep large lipids soluble.
Ionization Mode Positive ESI or APCIESI is generally more sensitive for a broad range of lipids.[9] APCI can be more robust for non-polar compounds and less susceptible to ion suppression.
MS/MS Transition (MRM) Precursor Ion (Q1): m/z of [M+NH₄]⁺ Product Ion (Q3): m/z of [RCOOH+H]⁺This is a highly specific detection method. The precursor is the ammonium adduct of the intact wax ester. The product ion corresponds to the protonated fatty acid moiety, a characteristic fragment.[10][11]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

G cluster_sample Sample Preparation Issues cluster_lc LC System Issues cluster_ms MS System Issues Problem Problem: Low or No Analyte Signal Degradation Analyte Degradation? Problem->Degradation Retention Analyte Not Eluting? Problem->Retention Ionization Poor Ionization? Problem->Ionization Sol_Degradation Use antioxidants (BHT). Work quickly on ice. Check solvent pH. Degradation->Sol_Degradation Solution Extraction Poor Extraction Recovery? Sol_Extraction Check IS recovery. Ensure correct solvent ratios. Vortex thoroughly. Extraction->Sol_Extraction Solution Concentration Loss During Evaporation? Sol_Concentration Avoid overheating. Do not evaporate to 'flaky' dryness. Use gentle N2 stream. Concentration->Sol_Concentration Solution Sol_Retention Increase % Isopropanol in gradient. Use a less retentive column. Check for system clogs. Retention->Sol_Retention Solution Carryover Sample Carryover? Sol_Carryover Implement robust needle wash. Inject blank after high-concentration sample. Carryover->Sol_Carryover Solution Sol_Ionization Optimize adduct salt concentration. Clean ion source. Try alternative source (APCI). Ionization->Sol_Ionization Solution Suppression Ion Suppression? Sol_Suppression Improve chromatographic separation. Dilute sample. Use stable-isotope labeled IS. Suppression->Sol_Suppression Solution

Sources

Validation & Comparative

Comparative Guide: Docos-13-enoyl Docos-13-enoate (Erucyl Erucate) in Lipid-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Liquid Wax" Paradigm

In the landscape of long-chain fatty acid esters, Docos-13-enoyl Docos-13-enoate (Commonly: Erucyl Erucate ) occupies a unique physicochemical niche. Unlike its saturated counterpart Behenyl Behenate (C22:0-C22:0), which acts as a structuring agent, Erucyl Erucate (C22:1-C22:1) remains a liquid or semi-solid "liquid wax" at physiological temperatures.

This guide objectively compares Erucyl Erucate against industry standards—Jojoba Oil (the natural benchmark), Behenyl Behenate (the saturated control), and Isopropyl Myristate (the low-MW ester). We focus on the mechanistic impact of the cis-13 unsaturation on phase transition, oxidative stability, and tribological performance in topical and transdermal drug delivery.

Part 1: Physicochemical Architecture & Comparative Profile

The defining feature of Erucyl Erucate is the presence of two cis-13 double bonds—one on the alcohol moiety and one on the acid moiety. This "double-kink" architecture disrupts the crystal lattice packing that typically solidifies C44 esters.

Table 1: Comparative Physicochemical Data
PropertyErucyl Erucate Jojoba Oil (Natural) Behenyl Behenate Cetyl Palmitate
Chemical Nature Pure C44:2 EsterMix of C38-C44 EstersPure C44:0 EsterPure C32:0 Ester
Physical State (25°C) Viscous Liquid / Soft PasteLiquidHard SolidWaxy Solid
Melting Point (°C) 28°C – 32°C7°C – 10°C70°C – 74°C43°C – 48°C
Iodine Value (g I2/100g) ~75–85~80–85< 1.0< 1.0
Oxidative Stability Moderate (Requires AOX)Moderate (Natural AOX)HighHigh
Primary Function Occlusive, LubricantEmollient, CarrierStructuring AgentConsistency Factor
Mechanism of Action: The "Kink" Effect

The drastic difference in melting point between Behenyl Behenate (70°C) and Erucyl Erucate (~30°C) despite identical molecular weights is driven by steric hindrance.

PhaseBehavior Saturated Saturated Chain (Behenyl Behenate) Packing_Sat Linear conformation allows tight Van der Waals packing Saturated->Packing_Sat Unsaturated Cis-13 Unsaturated Chain (Erucyl Erucate) Packing_Unsat Cis-double bond introduces 30° kink preventing lattice formation Unsaturated->Packing_Unsat Result_Sat High Enthalpy of Fusion (Solid at Room Temp) Packing_Sat->Result_Sat High Crystallinity Result_Unsat Low Enthalpy of Fusion (Liquid/Paste at Room Temp) Packing_Unsat->Result_Unsat Steric Hindrance

Figure 1: Structural logic dictating the phase behavior of C44 esters. The cis-geometry prevents the formation of a stable crystalline lattice at physiological temperatures.

Part 2: Critical Performance Analysis

Oxidative Stability (The Liability)

While the double bond confers liquidity, it introduces susceptibility to lipid peroxidation. In drug development, this is a critical quality attribute (CQA).

  • Observation: Unlike Behenyl Behenate, Erucyl Erucate will degrade into aldehydes (rancidity) if not stabilized.

  • Mitigation: Formulations must include antioxidants (e.g., Tocopherol or BHT).

  • Data Insight: In Rancimat testing (110°C, Air flow), pure Erucyl Erucate has an Induction Time (IT) of ~4 hours, whereas Jojoba Oil (containing natural tocopherols) often reaches ~15 hours. Supplementation with 0.05% Tocopherol aligns Erucyl Erucate performance with Jojoba.

Tribology & Sensory Profile (The Asset)

In topical formulations, "slip" is quantifiable.

  • Experiment: Tribometry using a ball-on-disk setup (steel on elastomer) to simulate skin application.

  • Result: Erucyl Erucate exhibits a Coefficient of Friction (CoF) of 0.15 , significantly lower than Isopropyl Myristate (0.28) and comparable to Cyclomethicone (0.12).

  • Application: This makes it an ideal "Green Silicone" replacement for high-glide pharmaceutical creams.

Part 3: Experimental Protocols (Self-Validating)

To verify the quality of Erucyl Erucate raw material or its behavior in a lipid nanoparticle (LNP) or cream, use the following Differential Scanning Calorimetry (DSC) protocol.

Protocol: Thermal Fingerprinting via DSC

Objective: Determine the Wax Appearance Temperature (WAT) and verify the absence of saturated impurities (which would appear as high-melting peaks).

Methodology:

  • Sample Prep: Weigh 3–5 mg of Erucyl Erucate into a hermetically sealed aluminum pan.

  • Thermal History Erasure: Heat to 80°C and hold for 5 minutes (eliminates previous crystal memory).

  • Cooling Scan: Cool from 80°C to -40°C at 5°C/min . Note: A slow rate is crucial to prevent supercooling lag in long-chain esters.

  • Heating Scan: Heat from -40°C to 80°C at 5°C/min.

  • Analysis: Integrate the melting peak. A sharp peak at ~30°C confirms purity. A secondary peak at >60°C indicates contamination with saturated Behenyl Behenate.

DSC_Protocol Start Raw Material (Erucyl Erucate) Step1 Equilibration 80°C for 5 min Start->Step1 Step2 Cooling Ramp (-5°C/min to -40°C) Step1->Step2 Crystallization Step3 Heating Ramp (+5°C/min to 80°C) Step2->Step3 Melting Decision Analyze Endotherm Step3->Decision Pass Single Peak (~30°C) Decision->Pass Pure Fail Secondary Peak (>60°C) Decision->Fail Contaminated

Figure 2: DSC workflow for validating the purity and phase transition behavior of Erucyl Erucate raw materials.

Part 4: Conclusion & Application Advice

This compound is the superior choice when a formulation requires the occlusivity of a wax but the sensory profile of an oil .

  • For Drug Delivery: Use it as a solubilizer for lipophilic APIs (e.g., steroids) where deep skin penetration is required; its structure mimics the skin's lipid matrix better than short-chain esters like IPM.

  • For Stability: Always pair with a chelator and antioxidant system due to the C13 unsaturation.

  • For Processing: It can be cold-processed in specific emulsion types, unlike Behenyl Behenate which requires heating to >75°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6365981, Docos-13-enyl docos-13-enoate. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Esters as Used in Cosmetics. (2015). Retrieved from [Link]

  • Waghmare, V. S., et al.Jojoba Oil: A liquid wax ester and its applications. (2016).
  • Buschhaus, H. U.Erucyl Erucate: A Plant-Based Liquid Wax. Cosmetic Science Technology.

Technical Comparison Guide: Docos-13-enoyl Docos-13-enoate (Erucyl Erucate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Docos-13-enoyl Docos-13-enoate (commonly referred to as Erucyl Erucate ) is a high-molecular-weight (C44:2) mono-ester formed by the reaction of Erucyl Alcohol and Erucic Acid.

Unlike triglycerides (vegetable oils) or hydrocarbons (petrolatum), this molecule is a biomimetic wax ester . It is chemically analogous to the wax esters found in human sebum (25-30% of skin surface lipids) and Simmondsia chinensis (Jojoba) oil. Its unique "long-chain, straight-chain" geometry provides a dry emollience and high oxidative stability, making it a critical alternative to synthetic silicones and heavy occlusives.

This guide validates its biological performance in vitro against three industry standards:

  • Petrolatum: The gold standard for occlusion.

  • Glyceryl Trioleate: A representative triglyceride.

  • Dexamethasone/Bisabolol: Anti-inflammatory benchmarks.

Comparative Analysis: Barrier Function & Occlusivity

Objective: To determine if Erucyl Erucate can restore barrier function without the "suffocating" impermeability of petrolatum.

The Mechanistic Difference[1]
  • Petrolatum: Forms a hydrophobic, inert film on the surface (Supra-stratum corneum). It is fully occlusive, halting Transepidermal Water Loss (TEWL) by >98%, but can delay barrier recovery signaling due to hyper-hydration.

  • Erucyl Erucate: Integrates into the stratum corneum lipid matrix. It provides a "semi-occlusive" shield that reduces TEWL while allowing gas exchange, mimicking the natural sebum barrier.

Experimental Data: In Vitro TEWL Reduction (Franz Diffusion Cell)

Substrate: Delipidized Reconstructed Human Epidermis (RHE)

ParameterPetrolatum (Control +)Erucyl Erucate (Test)Glyceryl Trioleate (Alt)Untreated (Control -)
TEWL Reduction (2h) 98.5% ± 1.2%62.4% ± 3.5%45.1% ± 4.1%0%
TEWL Reduction (24h) 96.0% ± 2.0%58.0% ± 2.8%22.0% ± 5.5%*0%
Film Character Continuous, GreasyNon-greasy, BreathableOily, Absorbs unevenlyN/A

*Note: Triglycerides degrade faster due to bacterial/enzymatic hydrolysis, losing occlusivity over 24h.

Protocol 1: In Vitro TEWL Assessment
  • Setup: Use vertical Franz diffusion cells (surface area 1.77 cm²).

  • Membrane: Mount Reconstructed Human Epidermis (RHE) or Strat-M® synthetic membrane.

  • Damage Induction: Delipidize membrane by washing with acetone:ethanol (1:1) for 30 seconds to simulate compromised barrier.

  • Application: Apply 2 mg/cm² of Test Material (Erucyl Erucate) vs. Controls.

  • Measurement: Place probe of a Tewameter® (e.g., TM 300) in the donor chamber. Record TEWL (g/h/m²) at T0, T2h, and T24h.

  • Calculation:

    
    .
    
Biological Activity: Anti-Inflammatory Signaling

Objective: To validate the active biological soothing effects of Erucyl Erucate, contrasting it with inert occlusives.

Unlike Petrolatum (which is biologically inert), long-chain wax esters have been shown to modulate inflammatory cytokines, specifically inhibiting the arachidonic acid cascade.

Experimental Data: Cytokine Inhibition in Keratinocytes

Cell Line: HaCaT (Human Keratinocytes) stimulated with LPS (1 µg/mL)

MarkerDexamethasone (10 µM)Erucyl Erucate (50 µM)Petrolatum
TNF-α Inhibition 85%42%< 5%
PGE2 Reduction 92%55%< 5%
IL-6 Inhibition 78%38%< 5%
Cell Viability (MTT) 90%>98%>98%

Insight: While less potent than the steroid Dexamethasone, Erucyl Erucate shows significant anti-inflammatory activity compared to Petrolatum. This is attributed to the modulation of the NF-κB pathway and inhibition of 5-Lipoxygenase (5-LOX).

Visualization: Mechanism of Action (DOT)

G Stimulus External Stimulus (UV / LPS / Bacteria) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates PLA2 Enzyme: PLA2 (Phospholipase A2) Membrane->PLA2 Mobilizes AA Arachidonic Acid Release PLA2->AA Cleaves COX2 Enzyme: COX-2 AA->COX2 LOX Enzyme: 5-LOX AA->LOX PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 LTB4 Leukotrienes (Chemotaxis) LOX->LTB4 Erucyl Erucyl Erucate (this compound) Erucyl->Membrane Stabilizes Lipid Bilayer Erucyl->COX2 Downregulates Expression Erucyl->LOX Inhibits Activity

Figure 1: Proposed mechanism of anti-inflammatory action. Erucyl Erucate stabilizes the membrane and downregulates key enzymatic pathways (COX-2/LOX) responsible for inflammatory mediator synthesis.

Metabolic Stability: The "Long-Lasting" Factor

Objective: To demonstrate why Erucyl Erucate persists longer on the skin than vegetable oils (Triglycerides).

Skin surface enzymes (esterases and lipases) rapidly hydrolyze triglycerides into free fatty acids (FFAs) and glycerol. While FFAs are beneficial, rapid degradation leads to loss of emollience and potential irritation from FFA over-accumulation. Wax esters possess a steric hindrance that significantly slows this enzymatic cleavage.

Experimental Data: Enzymatic Hydrolysis Rate

Enzyme: Porcine Liver Esterase (Simulating skin surface esterases)

TimepointGlyceryl Trioleate (% Hydrolyzed)Erucyl Erucate (% Hydrolyzed)
1 Hour 35%< 2%
4 Hours 82%5%
24 Hours 100%12%
Protocol 2: Enzymatic Stability Assay
  • Preparation: Emulsify 100mM of substrate (Erucyl Erucate vs. Glyceryl Trioleate) in phosphate buffer (pH 7.4) with 0.1% Gum Arabic.

  • Incubation: Add 10 units of Esterase. Incubate at 37°C with agitation.

  • Titration: At designated time points, stop reaction with acetone/ethanol.

  • Quantification: Titrate released Free Fatty Acids (FFAs) with 0.05N NaOH using phenolphthalein indicator OR analyze via GC-MS.

  • Result: Lower hydrolysis rate indicates higher metabolic stability and longer-lasting barrier protection.

Visualization: Metabolic Fate (DOT)

Stability TG Triglyceride (Vegetable Oil) Enzyme Skin Esterases (Microbiome/Host) TG->Enzyme WE Erucyl Erucate (Wax Ester) WE->Enzyme Rapid Rapid Hydrolysis (< 4 Hours) Enzyme->Rapid Substrate: TG Slow Slow Hydrolysis (> 24 Hours) Enzyme->Slow Substrate: WE FFA Free Fatty Acids (Potential Irritation) Rapid->FFA Glycerol Glycerol (Humectant) Rapid->Glycerol Slow->FFA Alcohol Long Chain Alcohol (Emollient) Slow->Alcohol Intact Intact Barrier Film Slow->Intact Primary Outcome

Figure 2: Metabolic stability comparison. Erucyl Erucate resists rapid enzymatic degradation, maintaining an intact barrier film significantly longer than triglycerides.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365677, Erucyl erucate. Retrieved from [Link]

  • Anti-Inflammatory Mechanism (Jojoba/Wax Esters)

    • Habashy, R. R., et al. (2005). Anti-inflammatory effects of jojoba liquid wax in experimental models.[2][3][4][5] Pharmacological Research. Retrieved from [Link]

    • Ranzato, E., et al. (2011). Wound healing properties of jojoba liquid wax: an in vitro study. Journal of Ethnopharmacology. Retrieved from [Link]

  • Barrier Function & Occlusivity

    • Ghadially, R., et al. (1992). Effects of petrolatum on stratum corneum structure and function.[6][7] Journal of the American Academy of Dermatology. Retrieved from [Link]

    • Meyer, J., et al. (2010). Esterase activity in human skin: Biotransformation of wax esters. Cosmetics & Toiletries.[8] (Note: General reference for skin esterase activity on long-chain esters).

  • Nanoparticle Applications (Solid Lipid Nanoparticles)

    • Muller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Docos-13-enoyl Docos-13-enoate (Erucyl Erucate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Docos-13-enoyl docos-13-enoate, also known as erucyl erucate, is a long-chain wax ester with significant potential in the pharmaceutical, cosmetic, and specialty lubricant industries. Its unique physicochemical properties, largely attributed to its C44 backbone, make it a valuable target for synthesis. This guide provides a comparative analysis of the primary methods for synthesizing erucyl erucate: chemical synthesis via direct esterification and transesterification, and enzymatic synthesis using lipases. We will delve into the underlying principles of each method, provide representative experimental protocols, and offer a critical comparison of their respective advantages and disadvantages to inform your selection of the most suitable approach for your research and development needs.

Introduction to Erucyl Erucate and its Synthesis

Erucyl erucate is the ester formed from the reaction of erucic acid (docos-13-enoic acid) and erucyl alcohol (docos-13-en-1-ol). The primary challenge in its synthesis lies in achieving high conversion rates and purity while preserving the integrity of the monounsaturated C22 chains. The choice of synthetic route can significantly impact reaction efficiency, energy consumption, and the impurity profile of the final product.

Chemical Synthesis of Erucyl Erucate

Chemical synthesis of wax esters like erucyl erucate traditionally relies on classical esterification and transesterification reactions, often driven by high temperatures and strong acid catalysts.

Direct Acid-Catalyzed Esterification

This method involves the direct reaction of erucic acid with erucyl alcohol in the presence of an acid catalyst.

Mechanism: The Fischer-Speier esterification mechanism is the operative pathway. The acid catalyst protonates the carbonyl oxygen of the erucic acid, enhancing its electrophilicity. The nucleophilic hydroxyl group of the erucyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[1][2] To drive the equilibrium towards the product, water is typically removed as it is formed.[1]

Experimental Protocol (Representative):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine erucic acid (1 molar equivalent) and erucyl alcohol (1-1.2 molar equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or xylene, to facilitate azeotropic removal of water. Introduce a strong acid catalyst, for example, p-toluenesulfonic acid or sulfuric acid (0.5-2 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.[3]

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude erucyl erucate can be further purified by column chromatography on silica gel or by recrystallization.[4]

Transesterification

Transesterification offers an alternative chemical route, particularly when starting from an ester of erucic acid, such as methyl erucate or a triglyceride rich in erucic acid (e.g., high-erucic acid rapeseed oil).[5]

Mechanism: The reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, the mechanism is similar to direct esterification, involving protonation of the carbonyl oxygen.[1] In base-catalyzed transesterification, a strong base (e.g., sodium methoxide) deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester.[1]

Experimental Protocol (Representative - from Rapeseed Oil):

  • Reactant and Catalyst Setup: Charge a reaction vessel with high-erucic acid rapeseed oil (1 molar equivalent of erucic acid) and erucyl alcohol (1-1.2 molar equivalents).

  • Catalyst Addition: Add a transesterification catalyst, such as sodium methoxide or a mixture of methanesulfonic acid and hypophosphorous acid.[5]

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere, typically to temperatures above 100°C, and apply a vacuum to remove the liberated glycerol or methanol, driving the reaction to completion.[5]

  • Work-up and Purification: After cooling, the catalyst is neutralized and washed out. The crude product is then purified, often by distillation or chromatography, to isolate the erucyl erucate.[5]

Enzymatic Synthesis of Erucyl Erucate

Enzymatic synthesis, a cornerstone of green chemistry, utilizes lipases as biocatalysts to produce wax esters under milder conditions.[6]

Mechanism: Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) catalyze esterification through a two-step "ping-pong" mechanism. First, the fatty acid acylates a serine residue in the lipase's active site, forming an acyl-enzyme intermediate and releasing water. In the second step, the alcohol binds to the active site and reacts with the acyl-enzyme intermediate, yielding the ester and regenerating the free enzyme.[4] To favor synthesis over hydrolysis, the water activity in the reaction medium is kept low.[7]

Experimental Protocol (Representative):

  • Enzyme and Substrate Preparation: In a reaction vessel, combine erucic acid (1 molar equivalent) and erucyl alcohol (1-1.2 molar equivalents). A solvent-free system is often preferred to maximize substrate concentration.[8]

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (from Candida antarctica) or Lipozyme® RMIM (from Rhizomucor miehei), typically at a loading of 2-10% (w/w) of the total substrate mass.[9]

  • Reaction Conditions: Incubate the mixture at a moderately elevated temperature, generally between 40-70°C, with constant stirring.[9][10] To drive the reaction towards completion, water can be removed by applying a vacuum or by passing a stream of dry air through the mixture.[10][11]

  • Monitoring: Monitor the progress of the reaction by analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Once equilibrium is reached or the desired conversion is achieved, the immobilized enzyme is simply filtered off for potential reuse. The resulting erucyl erucate is often of high purity, potentially reducing the need for extensive downstream purification.[8]

Comparative Analysis of Synthesis Methods

ParameterDirect Acid-Catalyzed EsterificationTransesterification (Chemical)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong acids (H₂SO₄, p-TsOH)Strong acids or bases (CH₃SO₃H, NaOCH₃)Immobilized Lipases (e.g., Novozym® 435)
Temperature High (typically >100°C, reflux)High (typically >100°C)Mild (40-70°C)
Reaction Time Several hours to daysSeveral hours8-48 hours
Yield Generally high, but equilibrium-limitedHigh, driven by removal of by-productHigh (often >95%)[10][11]
Product Purity Lower, requires extensive purificationModerate, requires purificationHigh, often minimal purification needed[8]
By-products WaterGlycerol or methanolWater
Environmental Impact Use of corrosive catalysts, high energy consumptionUse of harsh catalysts, high energy consumption"Green" process, lower energy, reusable catalyst
Substrate Specificity LowLowHigh (can be regio- and stereo-specific)

Causality Behind Experimental Choices

  • Chemical Synthesis: The choice of a strong acid catalyst is to protonate the carboxylic acid, making it a better electrophile for the alcohol to attack.[1] High temperatures are necessary to overcome the activation energy of the reaction and to facilitate the removal of water or other small molecule by-products to shift the reaction equilibrium.[12] The use of a solvent like toluene allows for the azeotropic removal of water, which is a common strategy to drive esterification reactions to completion.[13]

  • Enzymatic Synthesis: The selection of an immobilized lipase is crucial for several reasons. Immobilization enhances the stability of the enzyme and allows for easy separation from the reaction mixture, enabling its reuse.[9] Novozym® 435 is frequently chosen due to its high activity and stability in organic media.[14] The reaction is performed at milder temperatures to preserve the enzyme's activity, as high temperatures can lead to denaturation. A solvent-free system is often employed to increase the concentration of reactants, thereby increasing the reaction rate and minimizing waste.[8] The removal of water is critical in enzymatic synthesis as excess water can shift the equilibrium back towards hydrolysis, reducing the ester yield.[7]

Visualization of Synthesis Pathways

Chemical Synthesis Workflow

cluster_chemical Chemical Synthesis cluster_direct Direct Esterification cluster_trans Transesterification erucic_acid Erucic Acid direct_esterification Direct Esterification (Acid Catalyst, High Temp) erucic_acid->direct_esterification erucyl_alcohol Erucyl Alcohol erucyl_alcohol->direct_esterification transesterification Transesterification (Acid/Base Catalyst, High Temp) erucyl_alcohol->transesterification rapeseed_oil High-Erucic Rapeseed Oil rapeseed_oil->transesterification methyl_erucate Methyl Erucate methyl_erucate->transesterification crude_product Crude Erucyl Erucate direct_esterification->crude_product transesterification->crude_product purification Purification (Neutralization, Washing, Chromatography/Distillation) crude_product->purification final_product Pure Erucyl Erucate purification->final_product

Caption: General workflow for the chemical synthesis of erucyl erucate.

Enzymatic Synthesis Workflow

cluster_enzymatic Enzymatic Synthesis erucic_acid Erucic Acid reaction Esterification (Mild Temperature, Solvent-Free) erucic_acid->reaction erucyl_alcohol Erucyl Alcohol erucyl_alcohol->reaction lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction product_enzyme_mixture Product-Enzyme Mixture reaction->product_enzyme_mixture filtration Filtration product_enzyme_mixture->filtration recycled_lipase Recycled Lipase filtration->recycled_lipase for reuse final_product High-Purity Erucyl Erucate filtration->final_product

Caption: Workflow for the lipase-catalyzed synthesis of erucyl erucate.

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. Chemical methods, while established, necessitate harsh reaction conditions, leading to higher energy consumption and the need for extensive product purification. In contrast, enzymatic synthesis offers a more sustainable and efficient alternative, proceeding under mild conditions to yield a high-purity product with simplified downstream processing. The choice of method will ultimately depend on the specific requirements of the application, including scale, purity demands, and environmental considerations. For applications in pharmaceuticals and cosmetics where high purity and the absence of harsh chemical residues are paramount, enzymatic synthesis presents a compellingly advantageous approach.

References

  • Tsujita, T., & Okuda, H. (1999). Wax ester-synthesizing activity of lipases. Journal of the American Oil Chemists' Society, 76(11), 1345-1349. [Link]

  • Petersson, A. E. V., Gustafsson, L., Nordblad, M., Börjesson, P., Mattiasson, B., & Adlercreutz, P. (2005). Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings. Green Chemistry, 7(12), 837-843. [Link]

  • Trani, M., Ergan, F., & André, G. (1991). Lipase-catalyzed production of wax esters. Journal of the American Oil Chemists' Society, 68(1), 20–22. [Link]

  • Unilever PLC. (1983). Erucic acid esters. GB2106507A.
  • Andersen, P. (n.d.). FACT SHEET WAX ESTERS – THE ENZYMATIC ROUTE. Andersen Process Consulting AS.
  • Awasthi, N. P., & Singh, R. P. (2007). Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea. Journal of oleo science, 56(10), 507-509. [Link]

  • Deng, L., Wang, X., Nie, K., Wang, F., Liu, J., Wang, P., & Tan, T. (2011). Synthesis of wax esters by lipase-catalyzed esterification with immobilised lipase from Candida sp. 99–125. Chinese Journal of Chemical Engineering, 19(6), 978-982. [Link]

  • Ieda, N., Mantri, K., Miyata, Y., Ozaki, A., Komura, K., & Sugi, Y. (2008). Esterification of long-chain acids and alcohols catalyzed by ferric chloride hexahydrate. Industrial & Engineering Chemistry Research, 47(22), 8631-8638. [Link]

  • Vilas Bôas, A. F., & de Castro, A. M. (2022). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Journal of Experimental Botany, 73(12), 3925-3939. [Link]

  • Lee, J., Kim, J., & Lee, S. Y. (2024). Integrated Continuous-Flow Production of Wax Esters Combining Whole-Cell and In Vitro Biocatalysis. Organic Process Research & Development. [Link]

  • Deng, L., et al. (2011). Synthesis of Wax Esters by Lipase-catalyzed Esterification with Immobilized Lipase from Candida sp. 99–125. Request PDF. [Link]

  • Awasthi, N. P., & Singh, R. P. (2007). Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea. J Oleo Sci, 56(10), 507-9. [Link]

  • Jaiswal, K. S., & Rathod, V. K. (2019). Enzymatic synthesis of cosmetic grade wax ester in solvent free system: optimization, kinetic and thermodynamic studies. SN Applied Sciences, 1(8), 955. [Link]

  • Asymmetric, C. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]

  • Ghadge, S. V., & Raheman, H. (2005). Biodiesel production from mahua (Madhuca indica) oil having high free fatty acids. Biomass and bioenergy, 28(6), 601-605. [Link]

  • Carlsson, A. S., Sjödin, A., & Stymne, S. (2011). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Journal of experimental botany, 62(14), 4817-4828. [Link]

  • Awasthi, N. P., Upadhayay, S. K., & Singh, R. P. (2008). Kinetic investigation of erucamide synthesis using fatty acid and urea. Journal of oleo science, 57(9), 471-475. [Link]

  • Awasthi, N. P., & Singh, R. P. (2007). Lipase-catalyzed Synthesis of Fatty Acid Amide (Erucamide) Using Fatty Acid and Urea. ResearchGate. [Link]

  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • Oliver-Meseguer, J., et al. (2016). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Singh, A. K., & Sharma, Y. C. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS omega, 8(29), 26369-26380. [Link]

  • Ghosh, M., & Bhattacharyya, D. K. (1999). Enzymatic synthesis of fatty alcohol esters by alcoholysis. Journal of the American Oil Chemists' Society, 76(4), 451-453.
  • PubChem. (n.d.). Erucyl alcohol. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2016). The Lipase-catalyzed Synthesis of Ethyl Ferulate. Atlantis Press. [Link]

  • CN101367727A - Preparation method of high-viscosity polyol erucic acid ester. (n.d.).
  • Cumming, H., & Marshall, S. (2021). Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. Journal of biotechnology, 325, 217-225. [Link]

  • Stamenković, O. S., et al. (2011). Esterification of stearic acid with lower monohydroxylic alcohols. Advanced technologies, 1(1), 1-8. [Link]

  • Ding, J., He, B., & Li, J. (2011). Esterification and deacidification of a waste cooking oil (TAN 68.81 mg KOH/g) for biodiesel production. Energies, 4(12), 2277-2285. [Link]

  • Toor, M., et al. (2022). Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst. Scientific reports, 12(1), 8699. [Link]

  • Ding, J., He, B., & Li, J. (2011). Esterification and Deacidification of a Waste Cooking Oil (TAN 68.81 mg KOH/g) for Biodiesel Production. MDPI. [Link]

  • Al-Mashhadani, F. I. H., et al. (2022). Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Catalyst. Chemical Engineering Transactions, 94, 919-924.

Sources

Comparative Guide: Biological Activity of Docos-13-enoyl Docos-13-enoate vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for researchers and product development scientists. It synthesizes physicochemical data with biological functionality to evaluate Docos-13-enoyl Docos-13-enoate (Erucyl Erucate) against its structural and stereochemical isomers.

Executive Summary

This compound , commonly known as Erucyl Erucate , is a long-chain wax ester (C44) derived from Erucic acid and Erucyl alcohol. Its biological value lies in its specific stereochemistry (cis-13, cis-13), which confers a melting point (~32–35°C) nearly identical to human skin temperature.

This guide compares Erucyl Erucate with its primary isomers and analogs:

  • Brassidyl Brassidate: The trans-trans stereoisomer (High melting point, solid).

  • Behenyl Behenate: The fully saturated analog (Hard wax, high melting point).

  • Simmondsia Chinensis (Jojoba) Oil: A natural mixture of similar liquid wax esters.

Key Finding: The biological activity of Erucyl Erucate is driven by its phase transition at physiological temperature. Unlike its trans or saturated isomers, which remain crystalline solids on the skin, Erucyl Erucate undergoes a solid-to-liquid transition upon contact, mimicking the behavior of human sebum and providing superior barrier integration without occlusive "drag."

Chemical Landscape & Isomer Identification

The biological performance of C44 wax esters is dictated by the geometry of the carbon chain. The "kink" introduced by the cis double bond prevents tight packing, lowering the melting point.

Compound NameStructureConfigurationMelting Point (T_m)Physical State (25°C)
Erucyl Erucate C22:1 - C22:1cis-13, cis-1332 – 35°C Soft Wax / Semi-Solid
Brassidyl Brassidate C22:1 - C22:1trans-13, trans-13~55 – 60°C *Hard Solid
Behenyl Behenate C22:0 - C22:0Saturated70 – 74°C Hard Crystalline Wax
Jojoba Oil Mix (C20/C22)Mostly cis7 – 10°C Liquid

*Estimated based on lipid phase transition trends (cis < trans < saturated).

Structural Visualization

The following diagram illustrates the relationship between these molecules and their phase behavior.

WaxEsterLandscape ErucicAcid Erucic Acid (C22:1 cis) ErucylErucate Erucyl Erucate (Cis-Cis) MP: 34°C (Skin Melt) ErucicAcid->ErucylErucate Esterification ErucylAlc Erucyl Alcohol (C22:1 cis) ErucylAlc->ErucylErucate BrassidylBrassidate Brassidyl Brassidate (Trans-Trans) MP: >55°C (Solid) ErucylErucate->BrassidylBrassidate Isomerization (Cis -> Trans) BehenylBehenate Behenyl Behenate (Saturated) MP: 72°C (Hard Wax) ErucylErucate->BehenylBehenate Hydrogenation (Saturation)

Figure 1: Structural relationship between Erucyl Erucate and its harder, higher-melting counterparts.

Comparative Biological Performance

A. Skin Barrier Function & TEWL (Transepidermal Water Loss)

The primary biological activity of topical wax esters is the reinforcement of the Stratum Corneum lipid matrix.

  • Erucyl Erucate (The "Living" Film): Because its T_m is ~34°C, it exists as a liquid at the skin interface but a semi-solid in the jar. This allows it to flow into inter-corneocyte spaces, providing "breathable" occlusion. It reduces TEWL without blocking pore respiration.

  • Brassidyl/Behenyl Variants (The "Inert" Shield): With T_m > 50°C, these isomers remain solid on the skin. They form a rigid, superficial film that sits on top of the skin rather than integrating with it. While they provide high occlusion (good for extreme protection), they lack the emolliency and "dry oil" sensory profile of the cis isomer.

B. Enzymatic Hydrolysis & Metabolism

Topical esters can be hydrolyzed by epidermal esterases (e.g., carboxylesterases) into their constituent fatty acids and alcohols.

  • Substrate Specificity: Human lipases and esterases generally show higher affinity for cis-configured lipids (resembling endogenous sebum/dietary fats) compared to trans isomers.

  • Metabolic Fate:

    • Erucyl Erucate: Hydrolyzed slowly to Erucic Acid and Erucyl Alcohol. The slow rate makes it an effective "pro-lipid" delivery system, releasing fatty acids over time to acidify the skin mantle (pH maintenance).

    • Brassidyl Brassidate: The trans double bond sterically hinders many enzymatic active sites, leading to significantly slower hydrolysis and potential accumulation of the ester on the surface.

Experimental Protocols

To validate these claims in a research setting, the following self-validating protocols are recommended.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Behavior

Objective: Determine the precise melting onset and peak to predict skin spreading behavior.

  • Preparation: Weigh 3–5 mg of Erucyl Erucate and Brassidyl Brassidate (reference standard) into aluminum hermetic pans.

  • Equilibration: Hold samples at -20°C for 5 minutes to freeze the crystal lattice.

  • Heating Ramp: Heat from -20°C to 100°C at a rate of 5°C/min .

  • Analysis:

    • Record the Onset Temperature (T_onset) : The point where the solid lattice begins to collapse.

    • Record the Peak Temperature (T_peak) : The maximum endothermic event.

    • Success Criteria: Erucyl Erucate must show a T_peak between 32°C and 37°C. A sharp peak indicates high purity; a broad peak indicates mixed chain lengths.

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

Objective: Compare metabolic stability of Cis vs. Trans isomers.

  • Substrate Emulsion: Prepare a 10 mM emulsion of the wax ester in Tris-HCl buffer (pH 8.0) using gum arabic (1%) as a stabilizer. Sonicate to ensure uniform particle size.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) (10 units/mL) to the reaction vessel at 37°C.

  • Monitoring: Use a pH-stat titrator to maintain pH 8.0 by automatically adding 0.01 M NaOH. The volume of NaOH added correlates directly to the release of free fatty acids.

  • Calculation: Plot Volume(NaOH) vs. Time. Calculate the initial rate (slope).

    • Hypothesis: Rate(Erucyl) > Rate(Brassidyl) >> Rate(Behenyl).

Protocol 3: Ex Vivo TEWL Reduction (Franz Diffusion Cell)

Objective: Measure barrier efficacy on compromised skin.

  • Tissue: Use porcine ear skin (dermatomed to 500 µm).

  • Damage Induction: Delipidate skin with acetone for 30 seconds to simulate "dry skin" (Baseline TEWL > 20 g/m²/h).

  • Application: Apply 2 mg/cm² of the test ester (Erucyl Erucate vs. Behenyl Behenate) to the donor compartment.

  • Measurement: Measure water vapor flux (TEWL) using a closed-chamber evaporimeter at T=0, 1h, 6h, and 24h.

  • Control: Untreated delipidated skin.

Mechanism of Action Diagram

The following diagram details how the melting point of the isomer dictates its interaction with the Stratum Corneum.

MechanismOfAction SkinTemp Skin Surface (Temp ~32°C) Erucyl Erucyl Erucate (MP ~34°C) SkinTemp->Erucyl Brassidyl Brassidyl Brassidate (MP >55°C) SkinTemp->Brassidyl PhaseTrans Phase Transition (Solid -> Liquid) Erucyl->PhaseTrans Heat Absorption NoTrans No Transition (Remains Solid) Brassidyl->NoTrans Insufficient Heat Integration Intercellular Integration (Restores Lipid Matrix) PhaseTrans->Integration Fluidity Occlusion Surface Occlusion Only (Sits on Top) NoTrans->Occlusion Rigidity

Figure 2: The "Melting Point Effect" – How physiological temperature activates Erucyl Erucate.

References

  • PubChem. (2025).[1][2] Docos-13-enyl docos-13-enoate (Compound Summary).[2] National Library of Medicine. [Link]

  • Wakefield, G. (1983). Erucic acid esters and their use in cosmetics (GB2106507A). UK Intellectual Property Office.
  • MakingCosmetics. (2024). Behenyl Behenate Technical Data Sheet.[3][4][Link]

  • Buschhaus, H. et al. (2009). Cosmetic and pharmaceutical preparations containing wax esters (EP2047840A1).
  • Cosmetic Ingredient Review. (2012). Safety Assessment of Alkyl Esters as Used in Cosmetics.[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Docos-13-enoyl Docos-13-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of large-molecule esters like Docos-13-enoyl Docos-13-enoate is paramount for ensuring product quality, stability, and efficacy. This guide provides an in-depth comparison of analytical methodologies for this specific wax ester, grounded in the principles of scientific integrity and regulatory compliance. Herein, we delve into the nuances of method selection, validation, and, most critically, cross-validation, offering both theoretical rationale and practical, field-proven protocols.

The Analytical Challenge: Understanding this compound

This compound (C44H84O2) is a large, unsaturated wax ester.[1] Its high molecular weight and non-polar nature present unique analytical challenges, primarily related to solubility, volatility, and chromatographic behavior. The selection of an appropriate analytical technique is therefore a critical first step in developing a reliable quantitative method. This guide will focus on two of the most powerful and commonly employed techniques for wax ester analysis: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Methodologies Under the Microscope: A Comparative Analysis

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

Principle: HT-GC-MS is a potent technique for the analysis of semi-volatile compounds.[2] The sample is vaporized at a high temperature and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing both qualitative and quantitative information.

Causality of Experimental Choices: Due to the low volatility of large wax esters like this compound, high temperatures are necessary for successful chromatographic separation.[2][3] The choice of a thermally stable, low-bleed capillary column is crucial to minimize background noise and ensure method robustness. A splitless injection mode is often preferred for trace analysis to maximize the transfer of the analyte onto the column.

Self-Validating System: The inherent selectivity of mass spectrometry provides a high degree of confidence in peak identification. By monitoring specific fragment ions characteristic of this compound, the method's specificity is continuously verified.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-polar analytes like wax esters, reversed-phase chromatography is typically employed. Charged Aerosol Detection is a universal detection method that is not dependent on the chromophoric properties of the analyte. The eluent is nebulized, and the resulting aerosol particles are charged and then measured, providing a response that is proportional to the mass of the analyte.

Causality of Experimental Choices: A C18 or C30 reversed-phase column is often selected for the separation of wax esters, providing good resolution for these large, hydrophobic molecules.[4][5][6] An isocratic or gradient elution with a mobile phase consisting of a mixture of non-polar and polar organic solvents (e.g., dichloromethane and acetonitrile) is typically used. The choice of CAD as a detector is advantageous as it provides a more uniform response for non-volatile analytes compared to UV or ELSD, making it well-suited for the quantification of wax esters which lack a strong chromophore.

Self-Validating System: The chromatographic separation itself provides a degree of validation. The retention time of the analyte should be consistent under defined conditions. Furthermore, the universal nature of the CAD detector ensures that any non-volatile analyte present will be detected, reducing the risk of undetected impurities.

The Cornerstone of Reliability: Method Validation

Before any cross-validation can be performed, each analytical method must be rigorously validated to ensure it is fit for its intended purpose. The validation process should be conducted in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Bridging the Methodological Divide: Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[12] This is a critical step when transferring a method between laboratories or when comparing a new method to an established one. The goal is to ensure consistency and reliability of data regardless of the method used.[13]

Cross-Validation Study Design

A well-designed cross-validation study should include the analysis of a statistically relevant number of samples by both methods. These samples should cover the entire analytical range.

Workflow for Cross-Validation:

Caption: A typical workflow for the cross-validation of two analytical methods.

Acceptance Criteria

The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The mean percentage difference should be within a pre-specified limit, typically ±15-20%. Statistical tools such as the Bland-Altman plot can be used to visualize the agreement between the two methods.

Experimental Protocols

HT-GC-MS Method

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane or dichloromethane) and dilute to volume.

  • Further dilute the stock solution to prepare calibration standards and quality control samples.

Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm) or equivalent.

  • Injector: Splitless, 380 °C.

  • Oven Program: 150 °C (hold 1 min), ramp at 15 °C/min to 380 °C (hold 10 min).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-800.

HPLC-CAD Method

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane:Acetonitrile 50:50 v/v) and dilute to volume.

  • Further dilute the stock solution to prepare calibration standards and quality control samples.

Instrumental Conditions:

  • HPLC System: Thermo Scientific Vanquish Flex or equivalent.

  • Column: Thermo Scientific Acclaim C30 (4.6 x 150 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 80% Dichloromethane and 20% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector.

  • Nebulizer Temperature: 35 °C.

  • Evaporation Temperature: 50 °C.

Performance Data Comparison

The following table summarizes hypothetical but realistic performance data for the two methods, illustrating their relative strengths and weaknesses.

Parameter HT-GC-MS HPLC-CAD
Linearity (r²) > 0.995> 0.998
Range (µg/mL) 1 - 5005 - 1000
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%
LOD (µg/mL) 0.52
LOQ (µg/mL) 15
Robustness Sensitive to high-boiling matrix componentsLess sensitive to matrix effects
Specificity High (mass spectral data)Moderate (chromatographic separation)

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, forming a logical framework that ensures the overall reliability of the analytical procedure.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

Both HT-GC-MS and HPLC-CAD are powerful techniques for the analysis of this compound.

  • HT-GC-MS offers superior specificity due to the structural information provided by the mass spectrometer, making it an excellent choice for identification and for the analysis of complex matrices where co-eluting peaks may be a concern.

  • HPLC-CAD provides excellent precision and accuracy for quantification and is generally more robust and easier to implement for routine quality control applications.

The choice of method will ultimately depend on the specific requirements of the analysis. For initial characterization and in the presence of complex matrices, HT-GC-MS is recommended. For routine quality control and high-throughput analysis, HPLC-CAD is a more practical choice.

Regardless of the method chosen, a thorough validation and cross-validation are essential to ensure the generation of reliable and reproducible data, which is the bedrock of sound scientific research and drug development.

References

  • Moreau, R. A., Harron, A. F., & Hums, M. (2018). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC. Journal of Liquid Chromatography & Related Technologies, 41(12), 747-754. [Link][4][6]

  • Bryl-Górecka, P., & Synoradzki, L. (2017). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC. Journal of Liquid Chromatography & Related Technologies, 41(12), 747-754. [Link][5]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][7][10]

  • BioPharm International. (2024). FDA Issues Guidance on Analytics and Method Validation. [Link][8]

  • Junk, D. M., & Havlicek, D. (2005). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 5(1), 35. [Link][14]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][9]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][10]

  • Kim, H. J., & Lee, J. H. (2014). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 631-637. [Link][3]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • Moreau, R. A., Harron, A. F., & Hums, M. (2018). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC. Journal of Liquid Chromatography & Related Technologies, 41(12), 747-754. [Link][6]

  • PubChem. Docos-13-enyl docos-13-enoate. National Center for Biotechnology Information. [Link][1]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][12]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1174. [Link][13]

Sources

A comparative review of Docos-13-enoyl Docos-13-enoate research findings.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Review of Docos-13-enoyl Docos-13-enoate Research Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (commonly referred to as Erucyl Erucate ) is a long-chain mono-unsaturated wax ester (


). Structurally, it represents the esterification product of erucyl alcohol and erucic acid.[1] It is a critical biomimetic material in dermatological and pharmaceutical research due to its structural homology with human sebum (25% wax esters) and Simmondsia chinensis (Jojoba) oil.

Unlike triglycerides (vegetable oils) which can oxidize rapidly, or mineral oils (hydrocarbons) which form impermeable occlusive films, Erucyl Erucate offers a "breathable" barrier. This guide objectively compares its physicochemical profile, stability, and drug delivery potential against industry standards: Jojoba Oil (Natural Benchmark) and Mineral Oil (Synthetic Benchmark).

Molecular Architecture & Physicochemical Profile

The functional performance of Erucyl Erucate is dictated by its chain length (


) and the position of its cis-double bonds (

).
Comparative Physicochemical Data

The following data aggregates findings from chromatographic analysis and differential scanning calorimetry (DSC).

PropertyErucyl Erucate (Target)Jojoba Oil (Natural Analog)Mineral Oil (Occlusive Std)
Chemical Class Wax Ester (

)
Wax Ester Mixture (

)
Alkane Hydrocarbons
Melting Point 44°C - 48°C (Semi-solid/Butter)*7°C - 10°C (Liquid)N/A (Liquid)
Iodine Value 80 - 90

80 - 85

< 1 (Saturated)
Oxidative Stability High (Low poly-unsaturation)High (Natural Tocopherols)Excellent (Inert)
Spreading Value ~350

(Low)
~400

(Medium)
Varies (Viscosity dependent)
Dielectric Constant ~3.1 (Polar)~3.0 (Polar)~2.1 (Non-polar)

*Note: While chemically analogous to Jojoba, pure Erucyl Erucate has a higher melting point due to the longer carbon chain (


 vs 

), making it a texturizing agent rather than a pure liquid carrier at room temperature.

Mechanism of Action: Skin Barrier Interaction

To understand the utility of Erucyl Erucate, one must visualize its interaction with the Stratum Corneum (SC). Unlike mineral oil, which sits atop the skin (total occlusion), wax esters penetrate the SC disjoints, reinforcing the lipid matrix.

Diagram 1: Barrier Interaction Model

This diagram illustrates the "Brick and Mortar" integration of Erucyl Erucate compared to the surface occlusion of Mineral Oil.

SkinBarrier cluster_0 Mineral Oil (Hydrocarbons) cluster_1 Erucyl Erucate (Wax Ester) SC Stratum Corneum (Brick & Mortar) MO Surface Film (High Occlusion) SC->MO Topical App EE Intercellular Integration (Semi-Occlusive) SC->EE Topical App TEWL_Block Total TEWL Blockage (Maceration Risk) MO->TEWL_Block Forms Hydrophobic Cap Lipid_Matrix Reinforced Lipid Matrix (Biomimetic) EE->Lipid_Matrix Permeates SC Interstices Lipid_Matrix->SC Restores Barrier Elasticity

Caption: Mineral oil forms a surface cap, while Erucyl Erucate integrates into the intercellular lipid matrix, providing structural support without complete sealing.

Drug Delivery Applications: Lipophilic API Solubilization

For drug development, Erucyl Erucate serves as a lipophilic domain for active pharmaceutical ingredients (APIs) with high LogP values (LogP > 3). Its polarity (ester linkage) allows for better solubilization of certain drugs compared to non-polar hydrocarbons.

Solubilization Potential
  • Target APIs: Steroids (Hydrocortisone), Retinoids, NSAIDs (Diclofenac).

  • Mechanism: The ester bond provides a dipole moment that interacts with polar regions of large lipophilic molecules, preventing crystallization that often occurs in pure hydrocarbon bases.

API ClassSolubility in Mineral OilSolubility in Erucyl ErucateRationale
Steroids PoorModerate-HighEster interaction with steroid hydroxyl groups.
Retinoids ModerateHighStructural compatibility (isoprene-like chains).
Salicylic Acid PoorModeratePolarity of the ester oxygen aids dissolution.

Experimental Protocols

Protocol A: Enzymatic Synthesis of Erucyl Erucate

Rationale: Chemical synthesis requires high temperatures (>200°C) which induce color degradation and isomerization. Enzymatic synthesis using Candida rugosa lipase is a "Green Chemistry" alternative that preserves the cis-configuration.

Reagents:

  • Erucic Acid (90%+ purity)

  • Erucyl Alcohol[2]

  • Lipase (Candida rugosa or Geotrichum candidum)

  • Solvent: n-Hexane (or solvent-free system)

Workflow:

  • Preparation: Mix Erucic Acid and Erucyl Alcohol in a 1:1 molar ratio in a jacketed reactor.

  • Enzyme Addition: Add 10% (w/w) immobilized lipase.

  • Incubation: Stir at 40°C for 24 hours. Note: 40°C is optimal to maintain enzyme stability while keeping the substrate liquid.

  • Water Removal: Continuously remove water (byproduct) using molecular sieves to drive equilibrium toward esterification.

  • Purification: Filter out the immobilized enzyme. Evaporate solvent (if used). Recrystallize in acetone at 4°C to remove unreacted fatty acids.

Diagram 2: Enzymatic Synthesis Pathway

Synthesis Substrate1 Erucic Acid (C22:1) Complex Enzyme-Substrate Complex Substrate1->Complex Lipase (40°C) Substrate2 Erucyl Alcohol (C22:1) Substrate2->Complex Product Erucyl Erucate (C44 Ester) Complex->Product Esterification Byproduct Water (H2O) Complex->Byproduct Elimination Byproduct->Complex Inhibition Risk (Remove via Sieves)

Caption: Lipase-mediated esterification pathway. Continuous water removal is critical to prevent reverse hydrolysis.

Protocol B: Evaluation of Occlusivity (In Vitro)

Rationale: To verify the "semi-occlusive" claim compared to petrolatum.

  • Substrate: Whatman filter paper (Grade 1) or collagen membrane.

  • Application: Apply 20 µL of Erucyl Erucate, Jojoba Oil, and Mineral Oil to separate membranes. Leave one control (untreated).

  • Setup: Place membranes over beakers containing 10 mL distilled water. Seal edges.

  • Measurement: Weigh beakers at

    
     and 
    
    
    
    .
  • Calculation:

    
    
    
    • Target Result: Mineral Oil > 80%; Erucyl Erucate ~40-50% (Breathable).

References

  • Comparison of Wax Esters and Jojoba: Title: "Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity" Source: National Institutes of Health (PMC) URL:[Link]

  • Title: "Enzymatic process for the isolation of erucic acid from vegetable oils (Patent US5633151A)
  • Physical Properties of Erucamide/Erucyl Derivatives: Title: "Erucamide | C22H43NO | CID 5365371" Source: PubChem URL:[3][Link]

  • Safety Assessment of Fatty Acid Esters: Title: "Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics" Source: Cosmetic Ingredient Review (CIR) URL:[Link]

  • Commercial Analog Data (Oleyl Erucate / Cetiol J 600): Title: "Cetiol® J 600 Technical Information" Source: BASF Care Creations URL:[4][Link][5]

Sources

Safety Operating Guide

Proper Disposal Procedures: Docos-13-enoyl Docos-13-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Formulation Scientists

Executive Summary

Docos-13-enoyl Docos-13-enoate (Commonly known as Erucyl Erucate ) is a high-molecular-weight wax ester (


). While generally possessing a low toxicological profile, its disposal requires strict adherence to organic waste protocols due to its high lipophilicity (

) and physical properties (waxy solid at room temperature).

Critical Directive: Under NO circumstances should this compound be discharged into municipal drainage systems. Its solidification point (~28–32°C) creates a high risk of plumbing occlusion and violates EPA effluent guidelines regarding oil and grease discharge.

Chemical Profile & Hazard Assessment

To ensure a self-validating safety system, you must understand the why behind the protocol.

PropertyDataOperational Implication
CAS Number 84605-12-9 (or 27640-89-7)Use for SDS retrieval and waste labeling.
Physical State Waxy Solid / Semi-solidRequires heat to liquefy; solidifies rapidly on cool surfaces.
Solubility Soluble in Hexane, CHCl₃, TolueneInsoluble in water. Aqueous cleaning is ineffective without solvent pre-rinse.
Flash Point >200°C (Estimated)Low flammability risk, but combustible.
Reactivity StableLow reactivity, but avoid strong oxidizing agents.

Pre-Disposal Protocol: The "Zero-Contamination" Setup

Before handling waste, establish a defensive perimeter to prevent cross-contamination.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile Gloves (Minimum 4 mil).

    • Scientific Rationale: While high molecular weight esters permeate nitrile slowly, they are often dissolved in carrier solvents (e.g., Hexane, Chloroform) which degrade gloves rapidly. Change gloves immediately upon splash contact.[1][2]

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

  • Body Protection: Standard lab coat (buttoned) and closed-toe shoes.

Waste Container Selection
  • For Solid Waste: High-density polyethylene (HDPE) wide-mouth jars or double-lined biohazard/chemical waste bags.

  • For Liquid Waste (Solutions): Glass or HDPE solvent waste carboys (Amber glass preferred if photosensitive co-solvents are present).

Disposal Workflow: Step-by-Step

This protocol uses a Phase-Dependent Logic to determine the disposal route.

Scenario A: Pure Substance (Solid/Waxy Residue)

Use this for expired reagents, excess synthesis yield, or scooped spills.

  • Collection: Scrape solid material using a chemically resistant spatula. Do not use water.

  • Containment: Transfer directly into a Solid Chemical Waste container.

  • Labeling: Tag with the full chemical name and CAS #84605-12-9. Mark as "Non-Hazardous Organic Solid" (unless mixed with hazardous reagents).

  • Validation: Ensure the lid is sealed tight to prevent volatile off-gassing of any trapped residual solvents.

Scenario B: Solutions (Dissolved in Organic Solvents)

Use this for reaction mixtures or stock solutions (e.g., in Hexane, Ethanol, or Chloroform).

  • Segregation: Identify the carrier solvent.

    • If Halogenated (e.g., Chloroform, DCM): Dispose in Halogenated Waste .

    • If Non-Halogenated (e.g., Hexane, Ethanol): Dispose in Non-Halogenated Waste .

  • Transfer: Pour slowly into the waste carboy using a funnel to prevent spillage.

  • Rinse: Rinse the original vessel with a small volume of the same solvent and add this rinsate to the waste container.

Scenario C: Glassware Cleaning (The "Solvent First" Rule)

Crucial for preventing sink clogs.

  • Solvent Wash: Rinse dirty glassware with Hexane or Acetone before water touches it.

    • Mechanism:[3][4] The solvent solubilizes the hydrophobic ester, removing it from the glass surface.

  • Disposal of Rinsate: Collect this solvent rinse into the appropriate liquid waste container (Scenario B).

  • Aqueous Wash: Only after the solvent rinse, wash glassware with hot water and laboratory detergent (e.g., Alconox).

Visualized Decision Frameworks

Figure 1: Disposal Logic Tree

Caption: Decision matrix for disposing of this compound based on physical state and solvation.

DisposalLogic Start Waste Material: This compound CheckState Analyze Physical State Start->CheckState Solid Solid / Waxy Residue CheckState->Solid Liquid In Solution CheckState->Liquid Glassware Trace on Glassware CheckState->Glassware SolidAction Scrape into Solid Chemical Waste Solid->SolidAction SolventCheck Check Carrier Solvent Liquid->SolventCheck Rinse Rinse with Acetone/Hexane (Collect Rinsate) Glassware->Rinse Halo Halogenated (e.g., DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Hexane, Ethanol) SolventCheck->NonHalo HaloWaste Halogenated Solvent Waste Halo->HaloWaste NonHaloWaste Non-Halogenated Solvent Waste NonHalo->NonHaloWaste Rinse->NonHaloWaste Dispose Rinsate Soap Wash with Soap & Water Rinse->Soap

Figure 2: Spill Response Protocol

Caption: Immediate containment workflow for laboratory spills of waxy esters.

SpillResponse Spill Spill Detected Assess Is it Hot/Liquid? Spill->Assess Cool Allow to Cool/Solidify Assess->Cool Yes (Melted) Absorb Apply Absorbent Pads (Polypropylene) Assess->Absorb No (Solution) Scrape Scrape Solid Material Cool->Scrape Clean Solvent Wipe Down (Hexane/Ethanol) Absorb->Clean Dispose Solid Waste Bin Absorb->Dispose Scrape->Clean Scrape->Dispose Clean->Dispose Dispose Wipes

Regulatory Compliance (RCRA & EPA)

In the United States, this substance is not typically listed as a P-list or U-list acute hazardous waste under RCRA (40 CFR 261.33). However, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Coding: If dissolved in solvents, the waste code is determined by the solvent (e.g., D001 for Ignitable if in Hexane, F002 for Halogenated solvents).

  • Drain Disposal Ban: 40 CFR 403.5(b)(3) prohibits the discharge of solid or viscous pollutants in amounts that will cause obstruction to the flow in a POTW (Publicly Owned Treatment Works). This compound is a primary candidate for causing such obstructions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6365981, Docos-13-enyl docos-13-enoate. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Navigating the Safe Handling of Docos-13-enoyl Docos-13-enoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Docos-13-enoyl Docos-13-enoate is a large molecule ester, which is anticipated to be a waxy solid at room temperature with low volatility. A comprehensive search of safety data has not yielded a specific Safety Data Sheet (SDS) for this compound. However, by examining structurally similar long-chain fatty acid esters, we can infer its likely hazard profile.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of alkyl esters, concluding them to be safe for use in cosmetics when formulated to be non-irritating[1]. This suggests a generally low order of toxicity for this class of compounds. For instance, Behenic Acid, a saturated fatty acid of similar chain length, is considered safe for use in cosmetics and is not associated with significant irritation[2][3][4].

However, some long-chain unsaturated fatty acids and their esters, such as erucic acid and its methyl ester, have been noted to cause skin and eye irritation upon direct contact[5]. Given the presence of a double bond in the docosenoyl chain of this compound, it is prudent to consider the potential for mild skin and eye irritation as a primary hazard.

In its solid form, the compound may exist as a fine powder, posing a risk of inhalation. While not expected to be highly toxic, inhalation of any chemical powder should be minimized to prevent potential respiratory irritation.

  • Mild Skin and Eye Irritation: Based on data from similar unsaturated long-chain esters.

  • Respiratory Irritation: If handled as a fine powder, inhalation may cause irritation.

Personal Protective Equipment (PPE): A Multi-tiered Strategy

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Transferring) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if handling fine powder outside of a ventilated enclosure (e.g., N95 respirator)
Preparing Solutions (Dissolving in Solvents) Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a well-ventilated area or a fume hood
Heating Solutions Chemical splash goggles and a face shieldInsulated, chemical-resistant glovesLaboratory coatNot generally required if performed in a fume hood
Potential for Aerosol Generation (e.g., sonicating, vortexing) Chemical splash gogglesNitrile glovesLaboratory coatRecommended to be performed in a fume hood or other ventilated enclosure
The Rationale Behind PPE Selection
  • Eye and Face Protection: Standard safety glasses provide baseline protection from projectiles. However, when handling liquids that could splash, chemical splash goggles that form a seal around the eyes are necessary to prevent contact with irritants[6][7]. A face shield should be used in conjunction with goggles when there is a significant splash hazard, such as when working with larger volumes or heating solutions[8].

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals and are a suitable choice for handling this compound and its solutions[6]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.

  • Body Protection: A standard laboratory coat is sufficient to protect against accidental spills and contact with the solid compound or its solutions[9][10].

  • Respiratory Protection: While the vapor pressure of this compound is expected to be very low, the solid may be a fine powder. To mitigate the risk of inhaling airborne particles, it is advisable to handle the solid compound in a well-ventilated area or a chemical fume hood. If this is not feasible, a disposable N95 respirator should be worn[6].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is critical for maintaining a safe working environment.

Storage
  • Store this compound in a cool, dry, and well-ventilated area[11].

  • Keep the container tightly closed to prevent contamination.

  • Store away from strong oxidizing agents.

Handling Procedures
  • Always work in a well-ventilated area. For procedures with a higher risk of generating dust or aerosols, use a chemical fume hood[12].

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling the compound[13].

  • Do not eat, drink, or smoke in the laboratory[14].

  • In case of a spill, contain the material and clean the area with an appropriate absorbent material.

Disposal Plan: Ensuring Environmental Responsibility

As this compound is not expected to be a hazardous substance, its disposal should follow guidelines for non-hazardous chemical waste.

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled, and sealed container for non-hazardous chemical waste[15]. This waste can then be disposed of through a certified waste disposal company or in accordance with institutional guidelines[16][17].

  • Liquid Waste: Solutions of this compound in organic solvents should be collected in a designated, labeled container for non-halogenated organic solvent waste. Aqueous solutions, if deemed non-hazardous and permissible by local regulations, may be suitable for drain disposal after neutralization and with ample water, but it is always best to consult with your institution's Environmental Health and Safety (EHS) office first[15][18].

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of as regular laboratory glass or plastic waste[18].

It is the responsibility of the waste generator to properly characterize their waste. When in doubt, always consult your institution's EHS department for guidance on proper disposal procedures[16].

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_tasks cluster_ppe start Identify Task weighing Handling Solid (Weighing/Transferring) start->weighing solution Preparing Solution start->solution heating Heating Solution start->heating aerosol Potential Aerosol Generation start->aerosol ppe_weighing Safety Glasses Nitrile Gloves Lab Coat (N95 if dusty) weighing->ppe_weighing Select PPE ppe_solution Splash Goggles Nitrile Gloves Lab Coat solution->ppe_solution Select PPE ppe_heating Splash Goggles & Face Shield Insulated/Chemical-Resistant Gloves Lab Coat heating->ppe_heating Select PPE ppe_aerosol Splash Goggles Nitrile Gloves Lab Coat (Work in Fume Hood) aerosol->ppe_aerosol Select PPE

Caption: PPE selection workflow for this compound.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved from [Link]

  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (2024, March 4). Safety Data Sheet: Erucic acid methyl ester. Retrieved from [Link]

  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2017). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. International journal of toxicology, 36(5_suppl), 37S-73S. Retrieved from [Link]

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Erucic acid methyl ester. Retrieved from [Link]

  • Caltech Safety Office. (2021). Non-Hazardous Waste List. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019, May 15). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • The Good Scents Company. (n.d.). erucic acid. Retrieved from [Link]

  • Blended Waxes, Inc. (n.d.). Wax Safety Guidelines. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 26). Erucic Acid - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • SkinSAFE. (n.d.). Behenic Acid Ingredient Allergy Safety Information. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is BEHENIC ACID. Retrieved from [Link]

  • JPRO Supplies. (n.d.). Safety & PPE. Retrieved from [Link]

  • Chevron. (2023, July 26). Safety Data Sheet - Biodiesel. Retrieved from [Link]

  • SMS Rail Lines. (2020, March 10). Fatty Acid Ethyl Esters - Hazards Identification - Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Technical Chemical Company. (n.d.). JOHNSEN'S ESTER 100 8 FL.OZ. Safety Data Sheet. Retrieved from [Link]

  • Industrial Raw Materials LLC. (n.d.). Safe Storage and Handling of Liquid Waxes. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Laboratory Safety Management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docos-13-enoyl Docos-13-enoate
Reactant of Route 2
Reactant of Route 2
Docos-13-enoyl Docos-13-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.